molecular formula C36H51BN4O6S B15541185 (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Numéro de catalogue: B15541185
Poids moléculaire: 678.7 g/mol
Clé InChI: AGALYTOUPAANQZ-MMNLZROISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a useful research compound. Its molecular formula is C36H51BN4O6S and its molecular weight is 678.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H51BN4O6S

Poids moléculaire

678.7 g/mol

Nom IUPAC

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene-1-carbonyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H51BN4O6S/c1-21(23-10-12-24(13-11-23)29-22(2)38-20-48-29)39-32(44)28-18-27(42)19-41(28)33(45)30(34(3,4)5)40-31(43)25-14-16-26(17-15-25)37-46-35(6,7)36(8,9)47-37/h10-14,20-21,26-28,30,42H,15-19H2,1-9H3,(H,39,44)(H,40,43)/t21-,26?,27+,28-,30+/m0/s1

Clé InChI

AGALYTOUPAANQZ-MMNLZROISA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin, a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical characteristics, role in the synthesis of targeted protein degraders, and the broader context of its mechanism of action.

Core Concepts: Introduction to this compound

This compound is a synthetic chemical entity designed as a building block for the creation of PROTACs. It comprises two key functional components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC-Me moiety is a well-characterized ligand that binds with high affinity to the VHL E3 ubiquitin ligase. The recruitment of VHL is a critical step in hijacking the body's natural protein disposal system, the ubiquitin-proteasome system.

  • A Linker with a Reactive Handle: This portion of the molecule, specifically the CO-cyclohexene-Bpin group, serves as a versatile linker with a boronate pinacol (B44631) ester (Bpin) functional group. This group is amenable to further chemical modification, allowing for its conjugation to a ligand that targets a specific protein of interest for degradation.

Its primary application is in the synthesis of PROTACs aimed at degrading specific cellular proteins, with notable use in the development of degraders for SMARCA2 and SMARCA4, two key proteins involved in chromatin remodeling.

Physicochemical Properties

While detailed experimental data for this specific conjugate is not extensively published, the table below summarizes its fundamental properties based on available information.

PropertyValueSource
Molecular Formula C36H51BN4O6S[1]
Molecular Weight 678.69 g/mol [1]
Canonical SMILES O=C(N1--INVALID-LINK--O">C@@HC(N--INVALID-LINK--C)=O)--INVALID-LINK--NC(C4=CCC(B5OC(C)(C)C(C)(C)O5)CC4)=ON/A
Physical Appearance Solid powder (presumed)[2]
Solubility Soluble in DMSO, Ethanol (qualitative)[2]
Storage Conditions Store at -20°C for long-term stability.[2]

Chemical Structure

The two-dimensional chemical structure of this compound is presented below. This structure was generated from its canonical SMILES string.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Role in Targeted Protein Degradation and Mechanism of Action

This compound is a key component in the construction of PROTACs. The fundamental mechanism of action for a PROTAC synthesized using this building block is a two-step process involving the formation of a ternary complex and subsequent protein degradation.

The PROTAC Mechanism of Action

A PROTAC synthesized from this conjugate will have a tripartite structure: the VHL ligand, a linker, and a ligand for a target protein (e.g., SMARCA2/4). This bifunctional molecule acts as a molecular bridge, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

The following diagram illustrates the general signaling pathway for a VHL-based PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-Me-Linker-TargetLigand VHL VHL E3 Ligase Complex PROTAC->VHL Binds Target Target Protein (e.g., SMARCA2/4) PROTAC->Target Binds Ternary_Complex VHL : PROTAC : Target Proteasome 26S Proteasome Target->Proteasome Targeting for Degradation Ub Ubiquitin Ub->Target Ubiquitination Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades Ternary_Complex->Ub Recruits Ubiquitin

Caption: VHL-based PROTAC Mechanism of Action.

Synthesis and Application in SMARCA2/4 Degraders

General Synthetic Workflow

The synthesis of a final PROTAC product using this compound typically involves a Suzuki coupling reaction. The Bpin ester of the linker is reacted with an appropriate aryl or vinyl halide-functionalized target protein ligand.

Synthesis_Workflow Start This compound Reaction Suzuki Coupling Start->Reaction Target_Ligand Target Protein Ligand (with halide) Target_Ligand->Reaction Reagents Palladium Catalyst Base Reagents->Reaction Product Final PROTAC Molecule Reaction->Product Purification Purification (e.g., HPLC) Product->Purification

Caption: General Synthesis Workflow for PROTACs.

Experimental Protocols

The development and characterization of PROTACs synthesized from this compound require a suite of biophysical and cell-based assays. Below are representative protocols for key experiments.

VHL Binding Affinity Assay (Fluorescence Polarization)

This assay determines the binding affinity of the VHL ligand portion of the PROTAC to the VHL E3 ligase complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VCB) complex

  • Fluorescently labeled HIF-1α peptide (tracer)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a serial dilution of the test compound (PROTAC) in assay buffer.

  • In a 384-well plate, add a fixed concentration of the VCB complex and the fluorescent tracer.

  • Add the serially diluted test compound to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., SMARCA2/4)

  • Cell culture medium and supplements

  • Test PROTAC compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its well-defined VHL-binding moiety and versatile linker chemistry make it a foundational component for researchers in the field of targeted protein degradation. The ability to conjugate this building block to a diverse range of target protein ligands opens up numerous possibilities for the development of novel therapeutics for a variety of diseases, including cancer. Further research and publication of detailed characterization data for this and similar molecules will continue to advance the field of targeted protein degradation.

References

Unveiling (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a key chemical intermediate employed in the synthesis of targeted protein degraders, specifically within the class of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a crucial building block, incorporating a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand functionalized with a linker terminating in a boronic acid pinacol (B44631) ester. This reactive group facilitates coupling to a target protein ligand, ultimately forming a heterobifunctional PROTAC designed to induce the degradation of specific cellular proteins.

Its primary documented application is in the generation of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4. As "SMARCA2/4-ligand-Linker Conjugate-2," it is a direct precursor to "PROTAC SMARCA2/4-degrader-22," a compound designed for research in oncology. The degradation of SMARCA2 and SMARCA4 is a therapeutic strategy being explored for cancers with specific genetic vulnerabilities.

This technical guide provides a comprehensive overview of this compound, focusing on its role in the synthesis of SMARCA2/4-targeting PROTACs, the associated biological pathways, and relevant experimental data and protocols for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₃₆H₅₁BN₄O₆S
Molecular Weight 678.69 g/mol
Appearance Solid
Purity Typically >95%
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Role in PROTAC Synthesis and Mechanism of Action

This compound is a cornerstone in the modular synthesis of PROTACs. The synthesis of a PROTAC like SMARCA2/4-degrader-22 involves the coupling of this VHL ligand-linker conjugate with a ligand that binds to the target proteins, SMARCA2 and SMARCA4. The boronic acid pinacol ester (Bpin) group is a versatile reactive handle for this conjugation, often participating in Suzuki coupling reactions.

The resulting PROTAC operates through the ubiquitin-proteasome system (UPS). The (S,R,S)-AHPC-Me moiety of the PROTAC binds to the VHL E3 ubiquitin ligase, while the other end of the molecule binds to the SMARCA2 or SMARCA4 protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated SMARCA2/4 is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound -based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein (e.g., SMARCA2/4) PROTAC->Target Binds VHL->Target Induced Proximity Proteasome Proteasome Target->Proteasome Recognition Ub Ubiquitin Ub->Target Ubiquitination Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Degradation

Figure 1: General mechanism of action for a PROTAC synthesized from this compound.

Experimental Protocols

While specific experimental details for this compound itself are limited as it is an intermediate, the protocols for the resulting PROTAC, SMARCA2/4-degrader-22, are pertinent. The following are representative methodologies.

Synthesis of SMARCA2/4-degrader-22

The synthesis of PROTAC SMARCA2/4-degrader-22 is detailed in patent literature[1]. A generalized workflow is as follows:

Synthesis_Workflow Start This compound Coupling Suzuki Coupling Reaction Start->Coupling Ligand SMARCA2/4 Ligand (with reactive handle) Ligand->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC PROTAC SMARCA2/4-degrader-22 Characterization->Final_PROTAC

Figure 2: Generalized synthetic workflow for PROTAC SMARCA2/4-degrader-22.

A detailed, step-by-step protocol would be found within the cited patent documentation and would include specifics on catalysts, solvents, reaction times, and purification gradients.

In Vitro Degradation Assay

To assess the efficacy of the resulting PROTAC, a Western blot-based degradation assay is typically performed.

  • Cell Culture: Culture a relevant human cell line (e.g., A549, a non-small cell lung cancer line) in appropriate media.

  • Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blot:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate and imaging system.

  • Analysis: Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated cells.

Quantitative Data

The following table summarizes representative quantitative data for PROTACs derived from this compound, specifically SMARCA2/4-degrader-22.

AssayCell LineParameterValue
SMARCA2 DegradationA549DC₅₀<100 nM
SMARCA2 DegradationA549Dₘₐₓ (24h)>90%
SMARCA4 DegradationA549DC₅₀<100 nM
SMARCA4 DegradationA549Dₘₐₓ (24h)>90%

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Signaling Pathway Context

The therapeutic rationale for degrading SMARCA2/4 lies in the concept of synthetic lethality. In some cancers, the SMARCA4 gene is mutated and inactive. This makes the cancer cells highly dependent on the paralog protein, SMARCA2, for survival. Targeting SMARCA2 for degradation in these SMARCA4-deficient cancers is a promising therapeutic strategy.

Synthetic_Lethality cluster_healthy Healthy Cell cluster_cancer SMARCA4-deficient Cancer Cell cluster_treatment Treated Cancer Cell SMARCA4_H SMARCA4 (Active) Survival_H Cell Survival SMARCA4_H->Survival_H SMARCA2_H SMARCA2 (Active) SMARCA2_H->Survival_H SMARCA4_C SMARCA4 (Inactive) SMARCA2_C SMARCA2 (Active) Survival_C Cell Survival SMARCA2_C->Survival_C PROTAC SMARCA2/4 Degrader SMARCA2_T SMARCA2 (Degraded) PROTAC->SMARCA2_T Induces Degradation SMARCA4_T SMARCA4 (Inactive) Apoptosis Cell Death

Figure 3: The principle of synthetic lethality in SMARCA4-deficient cancers targeted by a SMARCA2/4 degrader.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, particularly those aimed at the degradation of SMARCA2 and SMARCA4. Its well-defined structure and reactive handle for bioconjugation make it an important component in the development of novel cancer therapeutics based on targeted protein degradation. The data and protocols associated with its downstream products, such as SMARCA2/4-degrader-22, provide a solid foundation for further research and development in this area. Researchers utilizing this compound should refer to the relevant patent and scientific literature for detailed experimental procedures and safety information.

References

Synthesis of (S,R,S)-AHPC Based VHL Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of (S,R,S)-AHPC, a crucial von Hippel-Lindau (VHL) E3 ligase ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its production in a laboratory setting.

Introduction

(S,R,S)-AHPC, chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a potent and widely used ligand for the VHL E3 ubiquitin ligase. Its incorporation into PROTACs enables the recruitment of VHL to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The stereochemistry of the molecule is critical for its binding affinity to VHL. This guide will focus on a robust and scalable synthetic route to obtain the desired (S,R,S)-isomer.

Overall Synthetic Strategy

The synthesis of (S,R,S)-AHPC (also referred to as VH032 amine) can be achieved through a multi-step process starting from commercially available and relatively inexpensive starting materials: Boc-L-tert-leucine and (2S,4R)-4-hydroxy-L-proline. The overall strategy involves the sequential coupling of these chiral building blocks and subsequent functional group manipulations to arrive at the final VHL ligand.

A feasible, multi-gram scale, and column chromatography-free synthetic process has been developed, making the production of this key building block more accessible for PROTAC library construction.

Experimental Protocols & Data

The following sections provide detailed experimental procedures for each key step in the synthesis of (S,R,S)-AHPC. The quantitative data for each reaction is summarized in the accompanying tables.

Synthesis of Key Intermediates

Step 1: Esterification of (2S,4R)-4-Hydroxy-L-proline

This step involves the protection of the carboxylic acid group of hydroxyproline (B1673980) as a methyl ester to prevent its participation in the subsequent amide coupling reaction.

Experimental Protocol: To a solution of (2S,4R)-4-hydroxy-L-proline in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight. The solvent is then removed under reduced pressure to yield the methyl ester hydrochloride salt, which is used in the next step without further purification.

Parameter Value
Starting Material(2S,4R)-4-Hydroxy-L-proline
ReagentsMethanol, Thionyl Chloride
Reaction Time12-16 hours
Temperature0 °C to Room Temperature
Product(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
YieldQuantitative

Step 2: First Amide Coupling

The protected hydroxyproline methyl ester is coupled with Boc-L-tert-leucine.

Experimental Protocol: To a solution of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride and Boc-L-tert-leucine in dichloromethane (B109758) (DCM), add N,N-diisopropylethylamine (DIPEA) followed by a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Stir the reaction mixture at room temperature until completion. The reaction is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to give the coupled product.

Parameter Value
Starting Materials(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, Boc-L-tert-leucine
ReagentsHATU, DIPEA, DCM
Reaction Time2-4 hours
TemperatureRoom Temperature
Product(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate
Yield~95%
Assembly of the (S,R,S)-AHPC Core

Step 3: Second Amide Coupling

The ester from the previous step is hydrolyzed to the carboxylic acid, which is then coupled with (4-(4-methylthiazol-5-yl)phenyl)methanamine.

Experimental Protocol: First, the methyl ester is hydrolyzed using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water. After acidification and extraction, the resulting carboxylic acid is dissolved in DMF. To this solution, (4-(4-methylthiazol-5-yl)phenyl)methanamine, HATU, and DIPEA are added. The mixture is stirred at room temperature. After completion, the product is isolated by aqueous workup and extraction.

Parameter Value
Starting Material(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate
Reagents (Hydrolysis)LiOH, THF, Water
Reagents (Coupling)(4-(4-methylthiazol-5-yl)phenyl)methanamine, HATU, DIPEA, DMF
Reaction Time1-2 hours (Hydrolysis), 2-4 hours (Coupling)
TemperatureRoom Temperature
Producttert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
Yield~90% over two steps

Step 4: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free amine of the (S,R,S)-AHPC ligand.

Experimental Protocol: The Boc-protected precursor is dissolved in a solution of hydrochloric acid (HCl) in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature. Upon completion, the solvent is removed under reduced pressure, and the resulting hydrochloride salt of (S,R,S)-AHPC is obtained. This can be used directly or neutralized to the free amine if required. A column chromatography-free process involves precipitation of the hydrochloride salt from the reaction mixture.[1]

Parameter Value
Starting Materialtert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
ReagentsHCl in dioxane or TFA in DCM
Reaction Time1-2 hours
TemperatureRoom Temperature
Product(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
Yield~97%

Visualization of the Synthetic Workflow

The following diagram illustrates the detailed step-by-step synthesis of (S,R,S)-AHPC.

Conclusion

This guide outlines a reproducible and scalable synthesis of (S,R,S)-AHPC, a critical VHL ligand for the development of PROTACs. By providing detailed experimental protocols and summarizing key quantitative data, this document aims to support researchers in the efficient and successful synthesis of this important molecule. The presented chromatography-free method, in particular, offers a significant advantage for producing this ligand on a larger scale.

References

Chiral Boronic Esters in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved through their unique heterobifunctional structure, which consists of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Within the expanding landscape of PROTAC design, chiral boronic esters are gaining significant attention. Boronic acids and their ester derivatives are well-established as potent inhibitors of serine and threonine proteases, with the FDA-approved drug bortezomib (B1684674) being a prominent example.[1][2] The boron atom's ability to form a reversible covalent bond with the hydroxyl group of serine or threonine residues in the active site of these enzymes makes it a powerful warhead for targeted protein degradation.[1][3]

The introduction of chirality into the boronic ester moiety adds a crucial layer of specificity and potency to PROTAC design. The three-dimensional arrangement of substituents around the chiral center can profoundly influence the binding affinity and selectivity for the target protein, as well as the geometry and stability of the ternary complex. This, in turn, dictates the efficiency and selectivity of protein degradation. This technical guide provides a comprehensive overview of the role of chiral boronic esters in PROTAC design, covering their mechanism of action, synthesis, and the critical impact of stereochemistry on their efficacy.

Mechanism of Action: The Role of the Chiral Boronic Ester

The primary role of a chiral boronic ester in a PROTAC is typically to serve as a warhead that covalently and reversibly binds to the target protein. This is particularly effective for targeting enzymes with a serine or threonine residue in their active site.

The mechanism involves the nucleophilic attack of the hydroxyl group of the serine or threonine residue on the electrophilic boron atom of the boronic ester. This forms a tetrahedral boronate intermediate, which mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.[1][4] The reversibility of this covalent interaction is a key feature, allowing the PROTAC to dissociate after the target protein is ubiquitinated, thus enabling its catalytic mode of action.[3]

The chirality of the boronic ester is critical in ensuring the correct orientation of the warhead within the binding pocket of the POI. A specific stereoisomer will exhibit a more favorable binding affinity due to optimal interactions with the surrounding amino acid residues. This stereoselectivity is crucial for both potency and selectivity, minimizing off-target effects.

Signaling Pathways Modulated by Boronic Ester-Containing PROTACs

PROTACs incorporating boronic ester warheads, particularly those targeting the proteasome like bortezomib, can significantly impact several key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[5] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. The proteasome is responsible for degrading IκBα, an inhibitor of NF-κB. Inhibition of the proteasome by a bortezomib-based PROTAC prevents IκBα degradation, leading to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes.[6][7][8]

UPR_Signaling Unfolded_Proteins Unfolded Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis prolonged activation leads to Proteasome Proteasome Proteasome->Unfolded_Proteins degrades Bortezomib-PROTAC Bortezomib PROTAC Bortezomib-PROTAC->Proteasome inhibits Synthesis_Workflow cluster_0 Warhead Synthesis cluster_1 Linker Synthesis cluster_2 E3 Ligand Synthesis Start_Warhead Isobutylboronic acid + Pinanediol Intermediate_1 Pinanediol boronic ester Start_Warhead->Intermediate_1 Esterification Intermediate_2 α-amino boronic ester Intermediate_1->Intermediate_2 Chlorination, Ammonia substitution Warhead Bortezomib Analogue (Chiral Boronic Acid) Intermediate_2->Warhead Deprotection, Peptide coupling Final_PROTAC Chiral Boronic Ester PROTAC Warhead->Final_PROTAC Coupling Start_Linker Linker Precursor Linker Functionalized Linker Start_Linker->Linker Linker->Final_PROTAC Coupling Start_E3 E3 Ligand Precursor E3_Ligand Functionalized E3 Ligand Start_E3->E3_Ligand E3_Ligand->Final_PROTAC Coupling

References

The Pivotal Role of the Pinacolboryl (Bpin) Group in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pinacolboryl (Bpin) group has emerged as an indispensable functional moiety in contemporary organic synthesis. Its unique combination of stability, reactivity, and versatility has established it as a cornerstone in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the multifaceted roles of the Bpin group, with a focus on its application in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction: The Rise of the Bpin Group

Organoboron compounds, particularly boronic acids and their derivatives, have revolutionized the landscape of cross-coupling chemistry. Among these, pinacol (B44631) boronic esters (Bpin esters) have gained immense popularity due to their advantageous properties. The Bpin group, derived from pinacol, imparts remarkable stability to the boronic acid moiety, rendering the corresponding esters generally stable to air and moisture, and amenable to chromatographic purification.[1] This stability contrasts with the often-degradative nature of free boronic acids.

Despite this stability, the Bpin group is sufficiently reactive to participate in a wide array of transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] The ability to synthesize Bpin esters with high functional group tolerance and then utilize them in subsequent, predictable coupling reactions has made them a favored building block in multistep syntheses.

Synthesis of Pinacolboryl-Containing Compounds: The Miyaura Borylation

The most prevalent method for introducing a Bpin group onto an aromatic or vinylic scaffold is the Miyaura borylation reaction.[1] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide (or triflate) with bis(pinacolato)diboron (B136004) (B₂pin₂).

Reaction Mechanism

The catalytic cycle of the Miyaura borylation is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.

Miyaura_Borylation Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition + Ar-X Ar-X Aryl/Vinyl Halide (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + B₂pin₂ + Base B2pin2 Bis(pinacolato)diboron (B₂pin₂) Base Base (e.g., KOAc) Ar-Pd(II)-Bpin Ar-Pd(II)(L)n-Bpin Transmetalation->Ar-Pd(II)-Bpin Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Ar-Bpin Aryl/Vinyl Boronate Ester (Ar-Bpin) Reductive_Elimination->Ar-Bpin

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Quantitative Data for Miyaura Borylation of Aryl Halides

The efficiency of the Miyaura borylation is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes representative yields for the borylation of various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneXPhos-Pd-G2 (0.5)XPhos (0.5)K₃PO₄·7H₂O (3.0)EtOHRT295[3]
24-BromoanisolePdCl₂(PPh₃)₂ (2)-KOAc (1.5)Solvent-free100198[4]
31-BromonaphthalenePd(dba)₂ (1)DPEphos (1.2)KOAc (1.5)Solvent-free100196[5]
44-IodobenzonitrilePdCl₂(dppf) (3)-KOAc (3.0)Dioxane80294[1]
53-BromopyridinePd(OAc)₂ (2)SPhos (4)KOAc (1.5)Dioxane1001685[5]
Experimental Protocol: General Procedure for Miyaura Borylation of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Potassium acetate (B1210297) (KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylboronic pinacol ester.

The Bpin Group in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of Bpin esters lies in their role as coupling partners in the Suzuki-Miyaura reaction, a powerful method for the formation of C(sp²)-C(sp²) bonds.[2] The Bpin ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Reaction Mechanism

The catalytic cycle for the Suzuki-Miyaura coupling shares similarities with the Miyaura borylation, involving oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition + Ar¹-X Ar1-X Aryl/Vinyl Halide (Ar¹-X) Ar1-Pd(II)-X Ar¹-Pd(II)(L)n-X Oxidative_Addition->Ar1-Pd(II)-X Transmetalation Transmetalation Ar1-Pd(II)-X->Transmetalation + Ar²-B(OR)₂ + Base Ar2-Bpin Aryl/Vinyl Boronate Ester (Ar²-Bpin) Base_H2O Base, H₂O Ar1-Pd(II)-Ar2 Ar¹-Pd(II)(L)n-Ar² Transmetalation->Ar1-Pd(II)-Ar2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)-Ar2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Ar1-Ar2 Biaryl Product (Ar¹-Ar²) Reductive_Elimination->Ar1-Ar2

Caption: Catalytic cycle of the Suzuki-Miyaura Cross-Coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl-Bpin Esters

The following table presents a selection of Suzuki-Miyaura coupling reactions with aryl-Bpin esters, highlighting the yields achieved with different coupling partners.

| Entry | Aryl-Bpin Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenyl-Bpin | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 95 |[2] | | 2 | (4-Methoxyphenyl)-Bpin | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | 92 |[6] | | 3 | (Thiophen-2-yl)-Bpin | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 16 | 88 |[6] | | 4 | (4-Acetylphenyl)-Bpin | 4-Chlorobenzaldehyde | PdCl₂(dppf) (2) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 90 |[2] | | 5 | (Naphthalen-1-yl)-Bpin | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 6 | 97 |[2] |

Experimental Protocol: General Procedure for One-Pot Miyaura Borylation/Suzuki-Miyaura Coupling

This one-pot procedure avoids the isolation of the intermediate Bpin ester, offering a more efficient workflow.[7]

Materials:

  • Aryl Halide 1 (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Aryl Halide 2 (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous 1,4-dioxane (2 mL)

  • Water (1 mL)

Procedure:

  • Borylation Step: To a microwave vial, add Aryl Halide 1, bis(pinacolato)diboron, palladium catalyst, and potassium acetate (1.5 equiv). Add anhydrous 1,4-dioxane. Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.

  • Suzuki Coupling Step: Cool the vial to room temperature. Add Aryl Halide 2, potassium carbonate, and water. Reseal the vial and heat in the microwave reactor to 120 °C for 1 hour.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Other Important Transformations Involving the Bpin Group

Beyond the Miyaura borylation and Suzuki-Miyaura coupling, the Bpin group is integral to a variety of other synthetic methodologies.

Iridium-Catalyzed C-H Borylation

A powerful method for the direct functionalization of C-H bonds, iridium-catalyzed C-H borylation allows for the synthesis of Bpin esters from unactivated arenes and heteroarenes.[8] This reaction often exhibits high regioselectivity, governed by steric factors.

Caption: Experimental workflow for Iridium-catalyzed C-H borylation.

Copper-Catalyzed Borylations

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for certain borylation reactions. For instance, copper(I) catalysts can mediate the borylation of alkyl, aryl, and vinyl halides.[9]

Rhodium-Catalyzed Hydroboration

Rhodium catalysts are effective in the hydroboration of alkenes and alkynes with pinacolborane (H-Bpin), providing access to alkyl- and vinyl-Bpin esters, respectively.[10]

The Bpin Group in Drug Discovery and Development

The versatility and predictability of reactions involving the Bpin group have made it an invaluable tool in the synthesis of pharmaceutically active compounds. The ability to construct complex biaryl and heteroaryl scaffolds through Suzuki-Miyaura coupling is a key strategy in modern drug discovery. The mild reaction conditions and high functional group tolerance allow for the late-stage introduction of molecular diversity, accelerating the lead optimization process.

Conclusion

The pinacolboryl (Bpin) group has firmly established itself as a central player in the field of organic synthesis. Its unique balance of stability and reactivity, coupled with the development of robust and versatile synthetic methodologies for its introduction and subsequent transformation, has provided chemists with a powerful toolkit for the construction of complex molecules. The continued innovation in catalytic systems and reaction conditions for Bpin-mediated transformations promises to further expand the synthetic utility of this remarkable functional group, with significant implications for the future of drug discovery, materials science, and beyond.

References

A Technical Guide to the Core Principles of PROTACs Utilizing VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It covers the fundamental mechanism of action, key molecular components, quantitative evaluation metrics, and detailed experimental protocols essential for the development and characterization of VHL-based degraders.

Introduction to Targeted Protein Degradation and VHL-based PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein from the cell entirely.[1] Proteolysis Targeting Chimeras (PROTACs) are the vanguard of this strategy. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade proteins of interest (POIs).[2]

A PROTAC molecule consists of three main parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This guide focuses on PROTACs that utilize ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most widely and successfully exploited ligases in PROTAC development due to its broad tissue expression and the availability of high-affinity, well-characterized small molecule binders.[5][6]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

VHL-based PROTACs operate through a catalytic mechanism that induces the ubiquitination and subsequent degradation of a target protein. The process involves several key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (via its warhead) and the VHL E3 ligase complex (via its VHL ligand). This brings the target and the ligase into close proximity, forming a key intermediate known as the "ternary complex" (Target–PROTAC–VHL).[4][7][8] The stability and conformation of this complex are critical for degradation efficiency.[9][10]

  • Ubiquitination : The VHL complex, as a substrate recognition component of a larger Cullin-RING E3 ligase (CRL2^VHL^), recruits a ubiquitin-charged E2 conjugating enzyme.[4][11] The E2 enzyme then transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein, creating a polyubiquitin (B1169507) chain.[3][12]

  • Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[3][13] The proteasome unfolds and degrades the tagged protein into small peptides.

  • Recycling : After the target is degraded, the PROTAC molecule and the VHL E3 ligase are released and can engage another target protein molecule, enabling a single PROTAC to induce the degradation of multiple target molecules.[3][7]

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ub_POI->PROTAC Recycle Ub_POI->VHL Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC Logical Structure cluster_PROTAC PROTAC Molecule Warhead Target-binding Warhead Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI Binds VHL_Ligand VHL Ligand Linker->VHL_Ligand VHL VHL E3 Ligase VHL_Ligand->VHL Recruits PROTAC Evaluation Workflow cluster_workflow Experimental Workflow A1 Step 1: Binary Binding Assays A2 Step 2: Ternary Complex Formation Assays A1->A2 M1 FP, ITC, SPR A1->M1 A3 Step 3: Cellular Degradation Assays A2->A3 M2 SPR, BLI, ITC, NanoBRET A2->M2 A4 Step 4: Downstream Functional Assays A3->A4 M3 Western Blot, HiBiT, Mass Spec A3->M3 M4 Cell Viability, Target Engagement A4->M4

References

The Criticality of Stereochemistry in AHPC Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, can dramatically influence its biological activity. This principle is particularly evident in the case of AHPC (aza-hydroxy-phenyl-carboxamide) ligands, which are pivotal components in the development of novel therapeutics, most notably as recruiters of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the stereochemistry of AHPC ligands, detailing the profound impact of specific stereoisomers on their function, and provides the necessary experimental context for researchers in the field.

The (S,R,S) Configuration: The Key to VHL Recognition

The AHPC core contains three stereocenters, and it is the specific (S,R,S) configuration that is essential for high-affinity binding to the VHL protein. Other diastereomers, such as the (S,S,S) configuration, serve as negative controls in experimental settings due to their significantly diminished or complete lack of binding affinity. This stereochemical dependence underscores the highly specific nature of the molecular interactions within the VHL binding pocket.

While direct comparative binding data for all possible stereoisomers is not extensively published in a single study, the consistent use of (S,S,S)-AHPC as a negative control in the literature strongly supports the assertion that the (S,R,S) isomer is the active binder. The established binding affinity of the parent (S,R,S)-AHPC, also known as VH032, to the VHL complex is in the nanomolar range, with a reported dissociation constant (Kd) of approximately 185 ± 7 nM.

Table 1: Stereoisomer Activity of AHPC Ligands against VHL

StereoisomerVHL Binding ActivityReported Use
(S,R,S)-AHPC (VH032)Active Binder (Kd ≈ 185 nM)VHL ligand for PROTACs
(S,S,S)-AHPCInactive/Negative ControlExperimental control
Other DiastereomersPresumed InactiveNot commonly synthesized or used

Understanding the VHL-Mediated Degradation Pathway

AHPC ligands are integral to the function of PROTACs, which are heterobifunctional molecules designed to eliminate specific target proteins from the cell. The (S,R,S)-AHPC moiety serves as the VHL-binding ligand, which then recruits the entire VHL E3 ubiquitin ligase complex. This complex, in turn, ubiquitinates a target protein, marking it for degradation by the proteasome. The stereochemistry of the AHPC ligand is therefore fundamental to the initiation of this entire cascade.

VHL_PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein Ternary_Complex Target-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex binds PROTAC PROTAC ((S,R,S)-AHPC-linker-Target Ligand) VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex recruited by Ub Ubiquitin Ub->Ternary_Complex poly-ubiquitination Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein results in Ternary_Complex->Proteasome to degradation

Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.

Experimental Protocols

Stereospecific Synthesis of (S,R,S)-AHPC (VH032) Amine Core

The synthesis of the active (S,R,S)-AHPC core typically starts from commercially available, stereochemically defined precursors to ensure the correct final stereochemistry. The following is a generalized workflow based on published methods.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps L_Leucine L-Leucine (S-configuration) Step1 Amide Coupling of L-Leucine and Proline derivatives L_Leucine->Step1 trans_4_Hydroxy_L_proline trans-4-Hydroxy-L-proline (2S, 4R-configuration) trans_4_Hydroxy_L_proline->Step1 Benzylamine_Derivative Substituted Benzylamine (B48309) Step2 Coupling of Benzylamine and Thiazole (B1198619) moieties Benzylamine_Derivative->Step2 Thiazole_Moiety Thiazole Moiety Thiazole_Moiety->Step2 Step3 Final Convergent Amide Coupling Step1->Step3 Step2->Step3 Final_Product (S,R,S)-AHPC Amine Core Step3->Final_Product yields

Caption: Convergent synthesis workflow for the (S,R,S)-AHPC core.

A detailed, column chromatography-free, multi-gram scale synthesis of the VH032 amine has been reported, making this key building block more accessible for PROTAC library construction. The process generally involves:

  • Preparation of the Leucine-Proline Intermediate: Coupling of a protected L-leucine derivative (providing the first 'S' stereocenter) with a protected trans-4-hydroxy-L-proline (providing the 'R' at position 4 and 'S' at position 2 of the proline ring).

  • Preparation of the Substituted Benzylamine: Synthesis of the side chain, often involving the coupling of a substituted benzylamine with a thiazole moiety.

  • Final Amide Bond Formation: Convergent synthesis through the formation of an amide bond between the leucine-proline intermediate and the substituted benzylamine to yield the final (S,R,S)-AHPC core.

  • Deprotection: Removal of protecting groups to yield the final, active ligand.

VHL-Ligand Binding Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a common and robust method to quantify the binding of AHPC ligands to the VHL complex. The assay is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VHL protein complex, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. A competitive binding format is typically used to determine the binding affinity of unlabeled test compounds.

Materials:

  • Purified recombinant VHL complex (VHL, Elongin B, and Elongin C)

  • Fluorescently labeled VHL ligand (e.g., a derivative of (S,R,S)-AHPC with a fluorophore)

  • Test compounds (AHPC stereoisomers or other potential binders)

  • Assay Buffer (e.g., PBS with 0.1% NP40, 0.5mM DTT, 10% Glycerol)

  • Black, low-binding microtiter plates

  • A microplate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled VHL ligand in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a "no inhibitor" control.

    • Dilute the VHL complex to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Add a fixed volume of the diluted VHL complex to each well of the microtiter plate (except for the "no VHL" control wells).

    • Add the serially diluted test compounds to the wells.

    • Add a fixed volume of the fluorescently labeled VHL ligand to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • The raw fluorescence polarization data is used to calculate the percent inhibition of binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the binding of the fluorescent ligand.

Conclusion

The stereochemistry of AHPC ligands is not a mere structural nuance but a critical determinant of their biological function. The precise (S,R,S) configuration is paramount for high-affinity binding to the VHL E3 ligase, a prerequisite for their successful application in PROTAC-mediated protein degradation. For researchers in drug discovery and development, a thorough understanding of this stereochemical requirement, coupled with robust synthetic and analytical methodologies, is essential for the rational design and optimization of novel therapeutics that leverage this powerful biological pathway.

Methodological & Application

Application Note: A Proposed Synthesis Protocol for (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed multi-step synthesis for the novel chiral molecule (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin. Due to the absence of a published direct synthesis, this protocol has been constructed based on established and reliable methodologies for the synthesis of its constituent fragments: a stereochemically defined piperidine (B6355638) core and a functionalized cyclohexene-boronic acid pinacol (B44631) ester. The protocol details the synthesis of two key intermediates followed by their subsequent amide coupling to yield the final product. All proposed steps are supported by analogous reactions found in the chemical literature. This document provides detailed experimental procedures, expected outcomes, and a logical workflow to guide the synthesis of this complex target molecule.

Proposed Synthetic Scheme

The synthesis of this compound is proposed as a convergent synthesis, which involves the independent synthesis of two key fragments followed by their coupling. The overall workflow is depicted below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling & Deprotection A1 Known Chiral Precursor A2 Multi-step Stereoselective Synthesis A1->A2 Known Literature Procedures A3 Intermediate 1: (2S,3R,6S)-3-hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester A2->A3 C1 Amide Coupling (HATU) A3->C1 B1 Cyclohex-3-enecarboxylic acid B2 Intermediate 2: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylic acid B1->B2 Borylation Reaction B2->C1 C2 Boc Deprotection (TFA) C1->C2 C3 Final Product: This compound C2->C3

Figure 1. A high-level overview of the proposed convergent synthetic workflow for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the key intermediates and the final product.

Synthesis of Intermediate 1: (2S,3R,6S)-3-hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

This procedure is based on multi-step stereoselective methods adapted from the literature for constructing highly substituted piperidines. It assumes the availability of a suitable chiral starting material.

Materials:

  • Appropriate chiral non-racemic starting material (e.g., a protected amino acid)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Diazomethane (B1218177) (or TMS-diazomethane)

  • Reagents for stereoselective reduction and cyclization (e.g., NaBH₄, organocatalysts)

  • Anhydrous solvents (DCM, MeOH, THF)

  • Standard glassware for organic synthesis

Protocol:

  • Protection and Esterification: The starting chiral precursor is first N-Boc protected using Boc₂O in a suitable solvent like Dichloromethane (DCM). Following protection, the carboxylic acid is esterified to its methyl ester, for instance, by using diazomethane or TMS-diazomethane in a methanol/THF solvent system.

  • Stereoselective Functionalization: A series of stereocontrolled reactions, potentially involving asymmetric aldol (B89426) reactions, reductions, and cyclization, are performed to construct the piperidine ring with the desired (S,R,S) stereochemistry. The specifics of these steps are highly dependent on the chosen starting material.

  • Purification: After the cyclization is complete, the reaction mixture is quenched, and the organic layer is extracted. The crude product is purified using flash column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient to yield Intermediate 1 as a white solid or a colorless oil.

Synthesis of Intermediate 2: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylic acid

This procedure describes the borylation of a cyclohexene (B86901) derivative.

Materials:

  • Cyclohex-3-enecarboxylic acid

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Iridium-based catalyst (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., dtbpy - 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Anhydrous solvent (e.g., THF or Cyclohexane)

  • Standard inert atmosphere glassware (Schlenk line)

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Cyclohex-3-enecarboxylic acid, B₂Pin₂, the iridium catalyst, and the dtbpy ligand.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction: Stir the mixture at the designated temperature (e.g., 80 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford Intermediate 2.

Final Step: Amide Coupling and Deprotection

This final stage involves the coupling of the two synthesized intermediates.

Materials:

  • Intermediate 1

  • Intermediate 2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • DCM (Dichloromethane)

Protocol:

  • Amide Coupling:

    • Dissolve Intermediate 2 in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Intermediate 1 in DMF to the activated mixture.

    • Stir the reaction at room temperature for 4-6 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude coupled product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Final Purification: Remove the solvent and excess TFA under reduced pressure. The residue can be purified by reverse-phase HPLC to yield the final product, this compound, as a TFA salt.

Data Presentation

The following table summarizes the expected, representative data for the synthesis. Actual results may vary.

StepProductStarting Mass (g)Product Mass (g)Yield (%)Purity (by HPLC/NMR)
2.1Intermediate 15.03.1~62% (overall)>95%
2.2Intermediate 25.07.5~75%>98%
2.3Final Product1.0 (Int. 1)1.2~70% (2 steps)>99%

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and quality control checkpoints in the proposed synthesis.

G cluster_prep Preparation & Synthesis cluster_qc Quality Control cluster_final Coupling & Finalization Start Obtain Starting Materials Synth1 Synthesize Intermediate 1 ((S,R,S)-AHPC-Me Precursor) Start->Synth1 Synth2 Synthesize Intermediate 2 (Cyclohexene-Bpin Acid) Start->Synth2 QC1 QC Check 1: NMR, MS, Purity >95%? Synth1->QC1 QC2 QC Check 2: NMR, MS, Purity >98%? Synth2->QC2 QC1->Synth1 Fail Couple Amide Coupling of Intermediates QC1->Couple Pass QC2->Synth2 Fail QC2->Couple Pass QC3 QC Check 3: Final Product Verified? NMR, HRMS, Purity >99%? Deprotect Final Boc Deprotection QC3->Deprotect Fail/Repurify Finish Final Product Isolated QC3->Finish Pass Couple->Deprotect Deprotect->QC3

Application Notes and Protocols for the Use of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin , a versatile building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

(S,R,S)-AHPC-Me is a potent and well-characterized ligand for the VHL E3 ligase, an essential component of the cellular protein degradation machinery. The -CO-cyclohexene-Bpin moiety serves as a reactive handle on the linker, enabling covalent linkage to a POI ligand through a Suzuki-Miyaura cross-coupling reaction. The pinacol (B44631) boronic ester (Bpin) group is a stable and widely used precursor for this type of carbon-carbon bond formation.

Principle of PROTAC Action

The fundamental mechanism of action for a PROTAC synthesized from this compound is the hijacking of the ubiquitin-proteasome system to induce the degradation of a specific POI.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC ((S,R,S)-AHPC-Me-Linker-POI Ligand) POI->PROTAC Ub Ubiquitin VHL VHL E3 Ligase Complex PROTAC->VHL VHL->POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a final PROTAC molecule using this compound typically involves a two-step process:

  • Synthesis of the POI-Linker Fragment: This involves the Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or vinyl halide-functionalized POI ligand.

  • Final PROTAC Assembly (if necessary): In some synthetic strategies, the VHL ligand-linker and POI ligand are synthesized separately and then joined in a final coupling step. However, with the provided reagent, a one-step coupling to the POI ligand is the most direct approach.

Protocol 1: Suzuki-Miyaura Cross-Coupling for PROTAC Synthesis

This protocol describes the coupling of this compound with a halide-functionalized POI ligand.

Materials:

  • This compound (1.0 eq)

  • Halide-functionalized POI ligand (Aryl-X or Vinyl-X, where X = I, Br, or Cl) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the halide-functionalized POI ligand, the palladium catalyst, and the base.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The following table provides representative data for Suzuki-Miyaura cross-coupling reactions in the context of PROTAC synthesis. Please note that optimal conditions will vary depending on the specific substrates.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901240-70
PdCl₂(dppf)Cs₂CO₃DMF100850-80
SPhos Pd G2K₃PO₄Toluene/H₂O85460-90

Experimental Workflow

A typical workflow for the development and evaluation of a PROTAC synthesized from this compound is outlined below.

PROTAC_Workflow A 1. Design & Synthesis B 2. PROTAC Synthesis (Suzuki-Miyaura Coupling) A->B C 3. Purification & Characterization (HPLC, LC-MS, NMR) B->C D 4. In Vitro Biochemical Assays (Binding Affinity to POI & VHL) C->D E 5. Cellular Assays (Degradation of POI - Western Blot, DC50) D->E F 6. Downstream Cellular Effects (Phenotypic Assays) E->F G 7. In Vivo Studies (PK/PD, Efficacy in Animal Models) F->G

Caption: Experimental workflow for PROTAC development.

Application Notes

  • Choice of Halide: For the Suzuki-Miyaura coupling, the reactivity of the halide on the POI ligand generally follows the order I > Br > Cl. Aryl iodides and bromides are most commonly used.

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. It is often necessary to screen a small set of conditions to identify the optimal combination for a given set of substrates.

  • Base Selection: The choice of base is also critical. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed. The solubility of the base in the chosen solvent system should be considered.

  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, and it is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent catalyst degradation.

  • Purification: PROTACs are often large and complex molecules, which can make purification challenging. Reverse-phase preparative HPLC is a common and effective method for obtaining highly pure material.

  • Characterization: Thorough characterization of the final PROTAC is essential to confirm its identity and purity. This should include ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry.

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. The presence of the Bpin moiety allows for a reliable and versatile Suzuki-Miyaura cross-coupling reaction to link the VHL ligand-linker component to a wide variety of POI ligands. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize and evaluate novel PROTAC degraders for therapeutic and research applications.

Application Notes and Protocols for (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a pre-synthesized E3 ligase ligand-linker conjugate designed for the rapid and efficient development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the (S,R,S)-AHPC-Me moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a cyclohexene-Bpin linker. This boronate ester functional group provides a versatile handle for coupling to a target protein ligand, thereby streamlining the synthesis of novel PROTAC degraders. This molecule is particularly relevant for the development of degraders for targets where a boronic acid or pinacol (B44631) ester can serve as a binding motif or a reactive handle for further chemical modification. A primary application, as suggested by its structural components, is in the synthesis of PROTACs targeting the bromodomains of SMARCA2 and SMARCA4, key components of the SWI/SNF chromatin remodeling complex.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker that connects the two. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI. This poly-ubiquitin tag serves as a signal for the 26S proteasome to recognize and degrade the POI.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., SMARCA2/4) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI Ligand Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase Complex VHL->PROTAC Binds to VHL Ligand Ub Ubiquitin Ub->POI Poly-ubiquitin chain Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein POI_PROTAC_VHL->Ub Ubiquitination Synthesis_Workflow start Start Materials: - this compound - Aryl Halide-POI Ligand reaction Suzuki Coupling Reaction: - Pd Catalyst - Base - Solvent - Heat start->reaction workup Aqueous Workup: - Dilution - Washing - Drying reaction->workup purification Purification: - Flash Chromatography workup->purification final_product Final PROTAC Product purification->final_product Western_Blot_Workflow cell_treatment Cell Treatment with PROTAC lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Application Notes and Protocols for Bifunctional Cyclohexene-Bpin Linkers in Sequential Suzuki-Miyaura and Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and drug development, the precise and efficient linking of molecular entities is paramount. "Click chemistry," renowned for its reliability, high yield, and biocompatibility, provides a powerful toolkit for these applications.[1][2] Concurrently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer robust methods for the formation of carbon-carbon bonds, essential for the synthesis of complex molecular scaffolds.[3][4]

This document outlines the application of a novel class of bifunctional linkers: cyclohexene-Bpin (boronic acid pinacol (B44631) ester) linkers that are pre-functionalized for subsequent click chemistry reactions. These linkers are designed to first participate in a Suzuki-Miyaura coupling via the Bpin moiety, enabling attachment to an aryl or vinyl halide. The incorporated cyclohexene (B86901) scaffold can then be derivatized with a "click handle" (e.g., an azide (B81097) or a terminal alkyne), allowing for a secondary, bioorthogonal conjugation to another molecule of interest.

This sequential approach leverages the strengths of both reaction types, providing a versatile strategy for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.

Reaction Schema: A Two-Stage Ligation Strategy

The core concept involves a bifunctional cyclohexene-Bpin linker that undergoes two distinct and orthogonal reactions in a sequential manner.

  • Stage 1: Suzuki-Miyaura Coupling: The cyclohexene-Bpin moiety reacts with an aryl or vinyl halide (R¹-X) under palladium catalysis to form a stable C-C bond. This step attaches the linker to the first molecule of interest.

  • Stage 2: Click Chemistry Reaction: The pre-installed click-functional group on the cyclohexene linker (e.g., an azide) is then used to conjugate a second molecule (R²) bearing the complementary click partner (e.g., an alkyne) through a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The following diagram illustrates this logical workflow:

Sequential_Ligation_Workflow cluster_stage1 Stage 1: Suzuki-Miyaura Coupling cluster_stage2 Stage 2: Click Chemistry Cyclohexene_Bpin_Linker Cyclohexene-Bpin-N3 Linker Coupling Pd Catalyst, Base Cyclohexene_Bpin_Linker->Coupling Molecule1 Molecule 1 (R¹-X) Molecule1->Coupling Intermediate Intermediate Conjugate Coupling->Intermediate Click_Reaction Cu(I) or Strain-Promoted Intermediate->Click_Reaction Molecule2 Molecule 2 (R²-Alkyne) Molecule2->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Figure 1: Sequential Suzuki-Miyaura and Click Chemistry Workflow.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and applications.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Azide-Functionalized Cyclohexene-Bpin Linker

This protocol describes the coupling of an azide-functionalized cyclohexene-Bpin linker with an aryl halide.

Materials:

  • Azide-functionalized cyclohexene-Bpin linker (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the azide-functionalized cyclohexene-Bpin linker, aryl halide, and base.

  • Add the degassed solvent mixture to the flask.

  • Purge the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Illustrative):

Reactant A (Aryl Halide)Reactant B (Linker)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileAzido-cyclohexene-BpinPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
1-Bromo-4-nitrobenzeneAzido-cyclohexene-BpinPd(dppf)Cl₂Cs₂CO₃DMF100878
Methyl 4-bromobenzoateAzido-cyclohexene-BpinPd(PPh₃)₄K₂CO₃Dioxane/H₂O901682
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the azide-functionalized intermediate from Protocol 1 with an alkyne-containing molecule.

Materials:

  • Azide-functionalized intermediate (1.0 equiv)

  • Alkyne-functionalized molecule (1.1 equiv)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 equiv)

  • Sodium ascorbate (B8700270) (0.2 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, or DMF)

Procedure:

  • Dissolve the azide-functionalized intermediate and the alkyne-functionalized molecule in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.

  • Add the copper/ascorbate solution to the solution of the azide and alkyne.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reaction times can range from 1 to 12 hours.[5]

  • Upon completion, the product can be isolated by precipitation, extraction, or purification via chromatography.

Quantitative Data Summary (Illustrative):

| Azide Intermediate | Alkyne Partner | Copper Source | Reducing Agent | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Product from Protocol 1 | Propargyl-PEG₅-Biotin | CuSO₄ | Sodium Ascorbate | t-BuOH/H₂O | 4 | >95 | | Product from Protocol 1 | Dansyl Alkyne | CuSO₄ | Sodium Ascorbate | DMF | 6 | 92 | | Product from Protocol 1 | Alkyne-modified Peptide | CuSO₄ | Sodium Ascorbate | H₂O | 2 | >90 |

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where copper toxicity is a concern, a strain-promoted "copper-free" click reaction is preferred.

Materials:

  • Azide-functionalized intermediate (1.0 equiv)

  • Strained alkyne (e.g., DBCO, BCN) functionalized molecule (1.5 equiv)

  • Biocompatible solvent (e.g., PBS, cell culture media)

Procedure:

  • Dissolve the azide-functionalized intermediate in the chosen biocompatible solvent.

  • Add the strained alkyne-functionalized molecule to the solution.

  • Incubate the reaction at room temperature or 37 °C. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress if necessary using appropriate analytical techniques (e.g., fluorescence for tagged molecules).

  • The resulting conjugate can often be used directly in subsequent biological assays or purified by size-exclusion chromatography or dialysis.

Quantitative Data Summary (Illustrative):

Azide IntermediateStrained AlkyneSolventTemp (°C)Time (h)Conversion (%)
Product from Protocol 1DBCO-PEG₄-MaleimidePBS (pH 7.4)371>98
Product from Protocol 1BCN-FluorophoreCell Media372>95
Product from Protocol 1DBCO-labeled ProteinPBS (pH 7.4)254>90

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the chemical transformations and experimental workflows described.

Suzuki_Miyaura_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Aryl Halide) R1X->OxAdd PdII_Complex R¹-Pd(II)-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Linker_Bpin Cyclohexene-Bpin-N3 Linker_Bpin->Transmetalation Base Base Base->Transmetalation PdII_R1_Linker R¹-Pd(II)-Linker Transmetalation->PdII_R1_Linker Reductive_Elimination Reductive Elimination PdII_R1_Linker->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product R¹-Linker-N3 Reductive_Elimination->Product

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Stage.

CuAAC_Mechanism CuII Cu(II)SO₄ Reduction Reduction CuII->Reduction Ascorbate Sodium Ascorbate Ascorbate->Reduction CuI Cu(I) Reduction->CuI Copper_Acetylide Copper Acetylide Intermediate CuI->Copper_Acetylide Alkyne R²-Alkyne Alkyne->Copper_Acetylide Cycloaddition [3+2] Cycloaddition Copper_Acetylide->Cycloaddition Azide R¹-Linker-N3 Azide->Cycloaddition Triazole_Product R¹-Linker-Triazole-R² Cycloaddition->Triazole_Product

References

Application Notes and Protocols for Cellular Assays of PROTACs Derived from (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). This technology offers a powerful approach to target proteins previously considered "undruggable." PROTACs derived from (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase for their mechanism of action. The (S,R,S)-AHPC-Me moiety serves as the VHL ligand, which, when linked to a ligand for a target protein, forms a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the POI.

These application notes provide detailed protocols for a suite of cellular assays essential for the characterization and validation of such PROTACs. The protocols are designed to assess the efficacy, mechanism of action, and cellular effects of these novel therapeutic agents.

Mechanism of Action

PROTACs derived from this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC ((S,R,S)-AHPC-Me based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds to POI and VHL POI Protein of Interest (e.g., SMARCA2/4, BET proteins) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Quantitative Data Summary

The following tables summarize key performance indicators for PROTACs derived from this compound targeting Bromodomain and Extra-Terminal (BET) proteins (e.g., ARV-771) and SMARCA2/4.

Table 1: Degradation Potency of SMARCA2/4-targeting PROTACs

CompoundCell LineTargetDC50DmaxTreatment Time (h)
SMARCA2/4-degrader-1A549SMARCA2<100 nM>90%24
SMARCA2/4-degrader-1A549SMARCA4<100 nM>90%24
ACBI2 (SMARCA2-selective)RKOSMARCA278 nM46%24

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of BET-targeting PROTAC ARV-771

Cell LineCancer TypeIC50 (72h)
22Rv1Castration-Resistant Prostate Cancer<10 nM
VCaPCastration-Resistant Prostate Cancer<10 nM
LNCaPProstate Cancer<10 nM

IC50: Half-maximal inhibitory concentration.

Table 3: Binding Affinity of ARV-771 to BET Bromodomains

BromodomainKd (nM)
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6

Kd: Dissociation constant.

Experimental Protocols

Protein Degradation Assay by Western Blot

This protocol is designed to quantify the degradation of a target protein following treatment with a PROTAC.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western Blot Workflow.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Cell_Viability_Workflow seed Seed Cells in 96-well Plate treat Treat with PROTAC (72 hours) seed->treat reagent Add CellTiter-Glo® Reagent treat->reagent incubate Incubate at RT reagent->incubate read Measure Luminescence incubate->read analyze Calculate IC50 read->analyze

Figure 3: Cell Viability Assay Workflow.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Complete cell culture medium

  • White, clear-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for 72 hours. Include a vehicle control.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the proximity of the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.

NanoBRET_Workflow transfect Transfect Cells with NanoLuc-POI and HaloTag-VHL label Label with HaloTag NanoBRET™ 618 Ligand transfect->label treat Treat with PROTAC label->treat read Measure BRET Signal treat->read analyze Analyze Ternary Complex Formation read->analyze

Figure 4: NanoBRET™ Ternary Complex Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged POI and HaloTag®-VHL

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • White 96-well assay plates

  • BRET-capable plate reader

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add the PROTAC compound at various concentrations to the wells.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emissions simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to assess ternary complex formation.

Conclusion

The cellular assays described in these application notes provide a robust framework for the preclinical evaluation of PROTACs derived from this compound. By systematically assessing protein degradation, cell viability, and the underlying mechanism of action, researchers can effectively characterize and optimize these promising new therapeutic agents. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the development of novel protein degraders for a range of diseases.

Application Notes and Protocols for Novel PROTAC Development using (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This application note provides a detailed guide for the development of novel PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, in conjunction with a CO-cyclohexene-Bpin linker. This combination offers a versatile platform for creating potent and selective protein degraders.

A prime example of a PROTAC synthesized from a derivative of this combination is SMARCA2/4-degrader-22 (HY-163875) . This molecule effectively targets the chromatin remodeling proteins SMARCA2 and SMARCA4 for degradation.[1][2]

Core Components

  • E3 Ligase Ligand: (S,R,S)-AHPC-Me (S,R,S)-AHPC-Me is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.[3][4][5] Its recruitment of VHL initiates the ubiquitination cascade, marking the target protein for proteasomal degradation. The methyl ester modification in (S,R,S)-AHPC-Me provides a stable handle for linker conjugation.

  • Linker: CO-cyclohexene-Bpin The CO-cyclohexene-Bpin moiety serves as a versatile linker. The cyclohexene (B86901) ring provides a semi-rigid structure, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The boronate pinacol (B44631) ester (Bpin) group is a versatile functional group that can be readily modified to connect to a warhead that targets a specific protein of interest.

Data Presentation: Quantitative Analysis of a Representative PROTAC

To illustrate the potential of this PROTAC platform, we present data on SMARCA2/4-degrader-22, which targets the SWI/SNF complex ATPases SMARCA2 and SMARCA4.

PROTAC Name Target Protein(s) Cell Line DC50 Dmax Reference
SMARCA2/4-degrader-22 (HY-163875)SMARCA2, SMARCA4A549<100 nM>90% (after 24h)[1][2]
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated Degradation of SMARCA2/4

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-Me-Linker-Warhead (e.g., SMARCA2/4-degrader-22) POI Target Protein (e.g., SMARCA2/4) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits E3 Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Starting Materials: (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin & Target-specific Warhead step1 Suzuki Coupling or other cross-coupling reaction start->step1 step2 Purification and Characterization (HPLC, LC-MS, NMR) step1->step2 end_synthesis Final PROTAC Molecule step2->end_synthesis start_eval Treat Cells with PROTAC end_synthesis->start_eval Initiate Biological Testing step3 Western Blot Analysis (Determine DC50 and Dmax) start_eval->step3 step4 Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine IC50) start_eval->step4 step5 Target Engagement Assays (e.g., CETSA, SPR) step3->step5 step4->step5 step6 In vivo studies (Optional) step5->step6 end_eval Characterized PROTAC step6->end_eval

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Synthesis of a Novel PROTAC

Objective: To synthesize a novel PROTAC by coupling a target-specific warhead to the this compound linker.

Materials:

  • This compound

  • Target-specific warhead with a compatible functional group for cross-coupling (e.g., a halide or triflate for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvents (e.g., dioxane, DMF)

  • Standard laboratory glassware and purification equipment (HPLC, flash chromatography)

Procedure (General Suzuki Coupling Protocol):

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the target-specific warhead (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent.

  • Add the base (3.0 eq) to the mixture.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst (0.1 eq) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 80-100 °C) and monitor the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Confirm the structure and purity of the final compound using NMR and high-resolution mass spectrometry.

Western Blot for Protein Degradation

Objective: To determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4 °C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Cell Viability Assay

Objective: To assess the cytotoxicity of the synthesized PROTAC.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • MTT or CellTiter-Glo® luminescent cell viability assay kit

  • Multi-well plate reader

Procedure (using MTT assay as an example):

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the PROTAC concentration to determine the IC50 value.

Conclusion

The use of (S,R,S)-AHPC-Me in combination with a CO-cyclohexene-Bpin linker provides a robust and versatile strategy for the development of novel PROTACs. The provided protocols and data for the SMARCA2/4-degrader-22 serve as a valuable starting point for researchers aiming to design and synthesize new protein degraders for various therapeutic targets. Careful optimization of the warhead and linker components will be critical for achieving potent and selective degradation of the desired protein of interest.

References

Application Notes and Protocols for the Synthesis of VHL Ligand-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of von Hippel-Lindau (VHL) ligand-linker conjugates, essential components in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines two robust and widely applicable protocols for conjugating a VHL ligand to a linker: amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental procedures, quantitative data summarization, and visual diagrams of the VHL signaling pathway and experimental workflows are provided to facilitate successful synthesis and understanding.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex.[1] This complex is responsible for targeting the alpha subunit of Hypoxia-Inducibility Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][3] In hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in processes such as angiogenesis.[2] By hijacking this natural cellular process, PROTACs utilize a VHL ligand connected via a linker to a protein of interest (POI) ligand to induce the degradation of the target protein.

The synthesis of VHL ligand-linker conjugates is a critical step in the generation of potent and selective PROTACs. The choice of linker and conjugation chemistry can significantly impact the efficacy, solubility, and cell permeability of the final PROTAC molecule. Here, we present detailed protocols for two common and effective conjugation strategies.

VHL Signaling Pathway

The VHL E3 ubiquitin ligase complex plays a pivotal role in cellular oxygen sensing. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows for the recognition and binding of HIF-1α by the VHL protein.[3] Once bound, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[4] This prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-related genes. In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. As a result, VHL cannot recognize HIF-1α, leading to its stabilization and the activation of its downstream targets.[2]

VHL_Signaling_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia O2 Oxygen PHDs Prolyl Hydroxylases O2->PHDs activates HIF-1α HIF-1α PHDs->HIF-1α hydroxylates OH-HIF-1α Hydroxylated HIF-1α VHL_Complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) OH-HIF-1α->VHL_Complex binds Poly-Ub Polyubiquitination OH-HIF-1α->Poly-Ub VHL_Complex->Poly-Ub catalyzes Ub Ubiquitin Ub->Poly-Ub Proteasome 26S Proteasome Poly-Ub->Proteasome targets for Degradation Degradation Proteasome->Degradation No_O2 Low Oxygen PHDs_inactive Inactive PHDs No_O2->PHDs_inactive inactivates HIF-1α_stable Stable HIF-1α PHDs_inactive->HIF-1α_stable no hydroxylation Nucleus Nucleus HIF-1α_stable->Nucleus translocates to HRE Hypoxia Response Element (HRE) Nucleus->HRE binds to Gene_Transcription Gene Transcription (e.g., VEGF) HRE->Gene_Transcription activates

Caption: VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

Two primary strategies for the synthesis of VHL ligand-linker conjugates are detailed below. Protocol 1 describes an amide coupling reaction, a robust method for forming a stable amide bond. Protocol 2 outlines a CuAAC "click chemistry" reaction, which offers high specificity and efficiency for linking molecules with azide (B81097) and alkyne functionalities.

Protocol 1: Amide Coupling using HATU

This protocol describes the conjugation of a VHL ligand containing a primary or secondary amine (e.g., VH032 amine) to a linker possessing a carboxylic acid functionality. The coupling is mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient amide coupling reagent.[5][6]

Materials:

  • VHL Ligand with amine functionality (e.g., (S,R,S)-AHPC, also known as VH032-NH2)[7]

  • Linker with a terminal carboxylic acid (e.g., a PEG linker with a carboxyl group)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Amide_Coupling_Workflow Amide Coupling Workflow Start Start Dissolve_Reactants Dissolve VHL Ligand (amine) and Linker (acid) in DMF Start->Dissolve_Reactants Add_HATU Add HATU Dissolve_Reactants->Add_HATU Add_DIPEA Add DIPEA Add_HATU->Add_DIPEA Reaction Stir at Room Temperature (1-4 hours) Add_DIPEA->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purification Purify by Flash Chromatography Dry->Purification Characterization Characterize by LC-MS and NMR Purification->Characterization End End Characterization->End CuAAC_Workflow CuAAC Workflow Start Start Dissolve_Reactants Dissolve VHL Ligand (alkyne/azide) and Linker (azide/alkyne) in Solvent Start->Dissolve_Reactants Add_CuSO4 Add CuSO4 Dissolve_Reactants->Add_CuSO4 Add_Ligand Add THPTA/TBTA Add_CuSO4->Add_Ligand Add_Ascorbate Add Sodium Ascorbate Add_Ligand->Add_Ascorbate Reaction Stir at Room Temperature (1-12 hours) Add_Ascorbate->Reaction Workup Aqueous Workup or Direct Purification Reaction->Workup Purification Purify by Flash Chromatography or HPLC Workup->Purification Characterization Characterize by LC-MS and NMR Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). The information provided is based on established principles of organic synthesis, with a focus on amide bond formation, a critical step in the assembly of this molecule.

Troubleshooting Guide

Low or no product yield is a common challenge in multi-step organic synthesis. This guide addresses potential issues in the coupling of (S,R,S)-AHPC-Me with a carboxylated cyclohexene-Bpin linker.

Problem 1: Low to No Yield of the Desired Product

Potential Cause Recommended Solution
Inefficient Amide Coupling Optimize the coupling reaction conditions. See the table below for a comparison of common coupling reagents and conditions. Consider trial reactions on a small scale to identify the optimal system.
Degradation of Starting Materials Ensure the stability of (S,R,S)-AHPC-Me and the cyclohexene-Bpin linker. Store sensitive reagents at appropriate temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Poor Solubility of Reactants Select an appropriate solvent system that dissolves both reactants. A mixture of polar aprotic solvents like DMF or DMSO with less polar solvents like DCM can be effective.
Side Reactions The free hydroxyl group on the pyrrolidine (B122466) ring of (S,R,S)-AHPC-Me could potentially undergo side reactions. While typically less reactive than the amine, protection of this group (e.g., as a silyl (B83357) ether) may be necessary in some cases.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the carboxylic acid component and the coupling reagents relative to the amine is often beneficial.
Ineffective Purification The desired product may be lost during workup or chromatography. Analyze all fractions to track the product. Consider alternative purification methods like preparative HPLC if column chromatography is challenging.

Table 1: Comparison of Amide Coupling Reagents

Coupling Reagent Activator/Additive Base Typical Solvent Advantages Disadvantages
HATU-DIPEA, Et3NDMF, DCMHigh efficiency, fast reaction times, low epimerization.High cost, can be difficult to remove byproducts.
HBTU/HOBt-DIPEA, Et3NDMF, DCMGood efficiency, commonly used.Can lead to epimerization of sensitive substrates.
EDCHOBt, OxymaPureDIPEA, NMMDCM, DMFWater-soluble byproducts are easily removed.Can be less effective for hindered substrates.
T3P®-Pyridine, Et3NEtOAc, THFByproducts are water-soluble.Can be corrosive.
DCCDMAP (catalytic)-DCMInexpensive and effective.Byproduct (DCU) is poorly soluble and can be difficult to remove.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy is the formation of an amide bond between the free amine of (S,R,S)-AHPC-Me and the carboxylic acid of a functionalized cyclohexene-Bpin linker. This typically involves the use of a peptide coupling reagent to activate the carboxylic acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods. For TLC, use a suitable solvent system that provides good separation between the starting materials and the product. Staining with potassium permanganate (B83412) or ninhydrin (B49086) can help visualize the spots. LC-MS provides more definitive information on the presence of the desired product by its mass.

Q3: I am observing multiple spots on my TLC plate. What could they be?

A3: Multiple spots could indicate the presence of unreacted starting materials, the desired product, and potential side products. Common side products in amide coupling reactions include the self-condensation of the activated carboxylic acid or epimerization of chiral centers. Mass spectrometry can help in identifying these species.

Q4: What are some alternative coupling strategies if amide bond formation is consistently failing?

A4: If amide coupling proves to be low-yielding, consider alternative ligation chemistries that are commonly used in the synthesis of PROTACs. These include:

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and orthogonal to many functional groups.

  • Acylhydrazone or Phthalimidine Formation: These reactions can be high-yielding and produce water as the only byproduct, simplifying purification.

Q5: How critical is the purity of the starting materials?

A5: The purity of (S,R,S)-AHPC-Me and the cyclohexene-Bpin linker is crucial for achieving a good yield of the final product. Impurities can interfere with the coupling reaction or lead to the formation of difficult-to-separate byproducts. It is highly recommended to use starting materials of the highest possible purity (>95%).

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general procedure for the amide coupling of (S,R,S)-AHPC-Me with a carboxylated cyclohexene-Bpin linker using HATU as the coupling reagent.

Materials:

  • (S,R,S)-AHPC-Me

  • HOOC-cyclohexene-Bpin (or similar carboxylated linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of HOOC-cyclohexene-Bpin (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of (S,R,S)-AHPC-Me (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes) to afford the desired this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification start Dissolve Linker in DMF reagents Add HATU and DIPEA start->reagents activation Pre-activation (15-30 min) reagents->activation add_ahpc Add (S,R,S)-AHPC-Me activation->add_ahpc stir Stir at RT (2-12h) add_ahpc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc/DCM monitor->dilute wash Aqueous Washes dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end (S,R,S)-AHPC-Me-CO -cyclohexene-Bpin purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_coupling Coupling Issues cluster_materials Starting Material Integrity cluster_purification Workup & Purification Problems start Low or No Product Yield check_coupling Is the coupling reaction inefficient? start->check_coupling optimize_reagents Optimize coupling reagents (see Table 1) check_coupling->optimize_reagents Yes check_solubility Are reactants fully dissolved? check_coupling->check_solubility No change_solvent Try alternative solvent systems (e.g., DMF/DCM) check_solubility->change_solvent No check_degradation Could starting materials have degraded? check_solubility:s->check_degradation:n Yes verify_purity Verify purity by NMR/LC-MS and store properly check_degradation->verify_purity Yes check_stoichiometry Is stoichiometry correct? check_degradation->check_stoichiometry No reweigh Carefully re-weigh reactants check_stoichiometry->reweigh No check_workup Is product lost during workup? check_stoichiometry:s->check_workup:n Yes analyze_fractions Analyze aqueous layers and all chromatography fractions check_workup->analyze_fractions Yes

Caption: Troubleshooting decision tree for low product yield.

molecule_components ahpc (S,R,S)-AHPC-Me VHL E3 Ligase Ligand product This compound PROTAC Intermediate ahpc->product Amide Bond linker CO-cyclohexene-Bpin Linker Moiety linker->product

Caption: Molecular components of the target compound.

stability issues of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound, as a PROTAC molecule containing a boronic ester (Bpin) group, has two main points of potential instability in solution:

  • Hydrolysis of the Bpin Ester: The pinacol (B44631) boronic ester (Bpin) group is susceptible to hydrolysis, which cleaves the carbon-boron bond and replaces the boronic acid moiety with a hydrogen atom (protodeboronation).[1][2] This process is often accelerated in aqueous solutions.[3][4]

  • Degradation of the PROTAC Backbone: PROTAC molecules, due to their often high molecular weight and lipophilicity, can be prone to poor solubility, aggregation, and enzymatic degradation in biological assays.[5][6]

Q2: What factors can influence the stability of the Bpin group?

The stability of the boronic ester is sensitive to several factors:

  • pH: The rate of protodeboronation is highly dependent on the pH of the solution.[3][7]

  • Solvent: Aqueous and protic solvents (e.g., water, alcohols) can promote the hydrolysis of the Bpin ester.[4] The use of anhydrous or aprotic solvents for stock solutions is recommended.[1]

  • Temperature: Higher temperatures can accelerate degradation.[1]

  • Oxidizing Agents: The boronic acid moiety is susceptible to oxidation.[1][7]

Q3: How should I prepare and store solutions of this compound?

For optimal stability, it is recommended to:

  • Prepare fresh solutions: Whenever possible, prepare solutions immediately before use.[7]

  • Use appropriate solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. For aqueous buffers, minimize the time the compound is in solution.

  • Storage of solid compound: Store the solid material in a tightly sealed container in a dry, cool, and well-ventilated place, often refrigerated, to maintain quality.[7]

  • Storage of solutions: If short-term storage of a stock solution is necessary, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or inconsistent activity in cell-based assays. Degradation of the Bpin group or the PROTAC backbone in the assay medium.1. Prepare fresh dilutions of the compound for each experiment.2. Minimize the incubation time in aqueous media if possible.3. Perform a stability study of the compound in your specific assay medium (see Experimental Protocols).
Poor solubility or precipitation in aqueous buffers. High molecular weight and lipophilicity of the PROTAC molecule.[5]1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO).2. Serially dilute into the aqueous buffer, ensuring thorough mixing.3. Consider the use of solubilizing agents, but verify their compatibility with your assay.
Variable results in in-vitro metabolic stability assays. Rapid clearance due to metabolic instability of the PROTAC linker or warhead.[5]1. Confirm the integrity of the parent compound at the start of the assay.2. Analyze samples at earlier time points to capture rapid degradation.3. Consider co-incubation with metabolic enzyme inhibitors to identify the responsible pathways.
Appearance of unexpected peaks in HPLC or LC-MS analysis. On-column hydrolysis of the Bpin ester or degradation of the compound.[8]1. Use an HPLC method optimized to minimize on-column hydrolysis (e.g., using a column with low silanol (B1196071) activity and avoiding acidic modifiers).[1][8]2. Analyze a freshly prepared sample as a reference.3. Perform forced degradation studies to identify potential degradation products (see Experimental Protocols).

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of approximately 1 mg/mL.[1]

  • Sample Preparation: Dilute the stock solution to the desired final concentration in the test solvent/buffer (e.g., PBS, cell culture medium).

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method. An ideal method would use a column with low silanol activity to minimize on-column hydrolysis.[1][8]

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the amount at time zero.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[1]

  • Stress Conditions: [1]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose a solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze using a stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN/DMSO) dilute Dilute to Final Concentration in Test Solution stock->dilute incubate Incubate at Controlled Temperature dilute->incubate aliquots Withdraw Aliquots at Multiple Time Points incubate->aliquots hplc Analyze by Stability-Indicating HPLC/LC-MS aliquots->hplc data Calculate % Remaining Parent Compound hplc->data

Caption: Workflow for assessing the solution stability of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Protodeboronation (Hydrolysis of Bpin) parent->hydrolysis Aqueous Conditions oxidation Oxidation of Boronic Ester parent->oxidation Oxidizing Agents enzymatic Enzymatic Degradation (e.g., in microsomes) parent->enzymatic Metabolic Enzymes

References

Technical Support Center: Troubleshooting Failed Reactions with Cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving cyclohexene-1-boronic acid pinacol (B44631) ester (cyclohexene-Bpin). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical syntheses, particularly the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with cyclohexene-Bpin is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue in Suzuki-Miyaura coupling reactions. The problem can often be traced back to one or more of the following factors: the catalyst system, reaction conditions, or the stability of the reagents.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.

    • Palladium(0) Source: Ensure you are using a reliable Pd(0) source. Pre-catalysts that form the active Pd(0) species in situ can be more reliable. If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.

    • Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For vinyl boronic esters like cyclohexene-Bpin, bulky and electron-rich ligands are often preferred as they promote the key steps of the catalytic cycle.[1][2]

    • Ligand Oxidation: Phosphine ligands can be sensitive to air. Use fresh ligands or those stored under an inert atmosphere to prevent oxidation, which inhibits coordination to the palladium center.

  • Reaction Conditions: The interplay of base, solvent, and temperature is crucial for a successful reaction.

    • Base Selection: The base is essential for the activation of the boronic ester for transmetalation.[3][4] The choice of base can significantly impact the yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are important factors.

    • Solvent System: The solvent must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[5] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[6]

    • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. However, excessive heat can lead to catalyst decomposition.

  • Reagent Stability and Purity:

    • Cyclohexene-Bpin Stability: Pinacol boronic esters are generally more stable than their corresponding boronic acids, but they can still be prone to hydrolysis, especially under certain conditions.[7] This can be a particular issue during workup and purification on silica (B1680970) gel.[8]

    • Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom. This can be exacerbated by the presence of water and the choice of base.[5] Using anhydrous conditions or a milder base might mitigate this issue.

    • Purity of Starting Materials: Impurities in either the cyclohexene-Bpin or the coupling partner (e.g., aryl halide) can poison the catalyst. Ensure the purity of your starting materials.

Logical Troubleshooting Flow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_catalyst Verify Catalyst and Ligand Integrity - Fresh Pd source and ligand? - Appropriate ligand for vinyl-Bpin? start->check_catalyst check_conditions Optimize Reaction Conditions - Screen different bases and solvents. - Adjust temperature. check_catalyst->check_conditions If catalyst is ok solution Problem Resolved check_catalyst->solution If catalyst was the issue check_reagents Assess Reagent Quality - Check purity of starting materials. - Consider cyclohexene-Bpin decomposition. check_conditions->check_reagents If conditions are optimized check_conditions->solution If conditions were suboptimal side_reactions Investigate Side Reactions - Look for protodeboronation or homocoupling products. check_reagents->side_reactions If reagents are pure check_reagents->solution If reagents were impure purification Review Purification Method - Potential hydrolysis on silica gel? side_reactions->purification If side reactions are minimal side_reactions->solution If side reactions were suppressed purification->solution If purification is optimized purification->solution If purification was improved

Caption: Troubleshooting workflow for low yield Suzuki-Miyaura reactions.

Issue 2: Presence of Significant Side Products

Q: I am observing significant impurities in my reaction mixture. What are the common side reactions with cyclohexene-Bpin and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Cyclohexene-Bpin: This side reaction leads to the formation of 1,1'-bi(cyclohex-1-en-1-yl). It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) are crucial. Using a Pd(0) source directly can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

  • Protodeboronation: As mentioned earlier, this is the replacement of the Bpin group with a hydrogen atom, leading to the formation of cyclohexene (B86901).

    • Mitigation: Use anhydrous solvents and carefully dried reagents. A milder base (e.g., KF) might be less prone to promoting this side reaction.[4] Minimizing reaction time and temperature can also be beneficial.

  • Reactions Involving the Cyclohexene Double Bond: Under certain palladium-catalyzed conditions, the double bond of the cyclohexene ring can undergo side reactions.

    • Isomerization: The double bond might migrate to a different position within the cyclohexene ring, although this is less common for an endocyclic double bond in a six-membered ring.

    • Hydrogenation: If a source of hydrogen is present (e.g., from a transfer hydrogenation process with certain solvents or additives), the cyclohexene double bond could be reduced to cyclohexane.[9][10][11] This is more likely with certain heterogeneous catalysts like Pd/C in the presence of a hydrogen donor.

    • Dehydrogenation: Palladium catalysts can also promote the dehydrogenation of cyclohexene derivatives to form aromatic compounds, especially at higher temperatures.[12]

    • Heck-type Reactions: While the primary goal is a Suzuki coupling, under certain conditions, a Heck-type reaction could occur if the coupling partner has appropriate functionality.[13][14][15]

    • Mitigation: Careful selection of the catalyst, solvent, and temperature is key. Avoid conditions known to promote these side reactions. For instance, if hydrogenation is observed, ensure there are no unintended hydrogen sources.

Signaling Pathway of Major Suzuki Side Reactions:

side_reactions start Cyclohexene-Bpin + Ar-X (Desired Reaction) homocoupling Homocoupling (Cyclohexenyl-Cyclohexenyl) start->homocoupling O2 present protodeboronation Protodeboronation (Cyclohexene) start->protodeboronation H2O/Base double_bond_reactions Double Bond Side Reactions (Isomerization, Hydrogenation, etc.) start->double_bond_reactions Suboptimal conditions purification_workflow start Crude Reaction Mixture workup Aqueous Work-up (Remove salts and water-solubles) start->workup check_properties Assess Product Properties (Solid or Oil?) workup->check_properties recrystallization Recrystallization (For solid products) check_properties->recrystallization Solid chromatography Column Chromatography (For oily products or inseparable mixtures) check_properties->chromatography Oil/Mixture pure_product Pure Product recrystallization->pure_product flash_chroma Flash Chromatography (Rapid elution) chromatography->flash_chroma treated_silica Treated Silica Gel (Base or boric acid washed) chromatography->treated_silica flash_chroma->pure_product treated_silica->pure_product experimental_workflow setup 1. Reaction Setup (Add reagents and base) inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert addition 3. Solvent & Catalyst Addition (Under inert gas) inert->addition reaction 4. Reaction (Heat with stirring) addition->reaction monitoring 5. Monitoring (TLC or LC-MS) reaction->monitoring workup 6. Aqueous Work-up (Extraction and washing) monitoring->workup Reaction Complete drying 7. Drying & Concentration workup->drying purification 8. Purification (Chromatography or Recrystallization) drying->purification product Final Product purification->product

References

Technical Support Center: Optimizing Coupling Reactions for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing the coupling conditions for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the versatile linker precursor, (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges and enhance your synthetic success.

The synthesis of the target molecule likely involves two critical transformations: a Reductive Amination to connect the (S,R,S)-AHPC-Me VHL ligand to a cyclohexanone-Bpin linker, followed by a Suzuki-Miyaura Coupling to conjugate the resulting intermediate with a "warhead" targeting a protein of interest. This guide is structured to address potential issues in both of these key steps.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic strategy for coupling (S,R,S)-AHPC-Me with a cyclohexene-Bpin moiety?

A1: The most plausible synthetic route involves a two-step process. First, a reductive amination between the amine of the (S,R,S)-AHPC-Me (or a linker attached to it) and the ketone of a cyclohexanone-Bpin derivative. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling of the pinacol (B44631) boronic ester (Bpin) with an aryl or heteroaryl halide on your protein of interest's ligand (the "warhead").

Q2: Are there commercially available precursors for this synthesis?

A2: Yes, (S,R,S)-AHPC-Me and its derivatives are available from various chemical suppliers. Additionally, cyclohexanone-Bpin and cyclohexenone-Bpin derivatives, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, can be sourced commercially. It is also common to use (S,R,S)-AHPC-Me pre-conjugated with a linker that has a terminal amine, which would then be reacted with the cyclohexanone-Bpin.[1]

Q3: How stable is the Bpin (pinacol boronic ester) group during the reductive amination step?

A3: Pinacol boronic esters are generally stable under a range of reaction conditions, including many reductive amination protocols.[2] However, they can be sensitive to strongly acidic or aqueous basic conditions, especially at elevated temperatures, which can lead to hydrolysis or protodeboronation.[3][4] It is crucial to select reductive amination conditions that are compatible with the stability of the Bpin group.

Q4: What are the key challenges when working with a sterically hindered and complex amine like (S,R,S)-AHPC-Me?

A4: The complex and sterically hindered nature of (S,R,S)-AHPC-Me can lead to slower reaction kinetics in both reductive amination and potentially in subsequent coupling steps if it's part of a bulky ligand.[5] For reductive amination, imine formation might be slow and require optimization of catalysts and reaction conditions. For Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand is critical to overcome steric hindrance.

Troubleshooting Guides

Part 1: Reductive Amination of Cyclohexanone-Bpin with (S,R,S)-AHPC-Me (or derivative)

This section provides troubleshooting for the formation of the amine linkage between the VHL ligand and the cyclohexanone-Bpin linker.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient Imine Formation - pH Optimization: Ensure slightly acidic conditions (pH 4-6) to catalyze imine formation without degrading the reactants. A catalytic amount of acetic acid is commonly used. - Dehydration: Use a dehydrating agent like molecular sieves (3Å or 4Å) or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene (B28343) with a Dean-Stark trap).[6] - Lewis Acid Catalysis: For sterically hindered ketones or amines, consider adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ to activate the carbonyl group.[7]
Ineffective Reduction of the Imine - Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a mild and selective reagent for reductive aminations and is often the first choice.[7][8] If STAB is ineffective, sodium cyanoborohydride (NaBH₃CN) can be used, but be mindful of its toxicity and the need for careful pH control. Sodium borohydride (B1222165) (NaBH₄) can also be used, but it may reduce the starting ketone if not added after imine formation is complete.[7][8] - Order of Addition: For less selective reducing agents like NaBH₄, it is crucial to allow for sufficient time for imine formation before adding the reducing agent to avoid reduction of the starting ketone.
Degradation of the Bpin Group - Reaction Conditions: Avoid strongly acidic or basic conditions and high temperatures, which can lead to hydrolysis of the boronic ester.[2][3] - Workup: During aqueous workup, minimize contact time with acidic or basic solutions. A rapid extraction into an organic solvent is recommended.
Steric Hindrance - Reaction Time and Temperature: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction closely for any signs of degradation. - Catalyst/Ligand Choice (if applicable): While less common for standard reductive aminations, for particularly challenging substrates, specialized catalysts could be explored.

Issue 2: Formation of Side Products

Side Product Potential Cause & Troubleshooting
Starting Ketone is Reduced to an Alcohol - Reducing Agent is Too Reactive: The chosen reducing agent is reacting with the ketone before imine formation. Switch to a milder reagent like NaBH(OAc)₃.[8] - Incorrect Order of Addition: If using a less selective reducing agent like NaBH₄, ensure the imine has formed before its addition.
Protodeboronation (Loss of Bpin Group) - Harsh Conditions: The reaction conditions (pH, temperature) are too harsh. Use milder acids for catalysis and maintain a lower reaction temperature. - Extended Reaction Times: Minimize reaction time once the starting material is consumed.
Part 2: Suzuki-Miyaura Coupling of the (S,R,S)-AHPC-Me-Cyclohexene-Bpin Intermediate

This section provides troubleshooting for the palladium-catalyzed cross-coupling of the Bpin group with the "warhead" fragment.

Issue 1: Low or No Coupling Product

Potential Cause Troubleshooting Steps
Inactive Palladium Catalyst - Choice of Palladium Precatalyst: Use a reliable Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily forms the active Pd(0) species, such as Pd₂(dba)₃ or a Buchwald precatalyst.[9] - Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote oxidative addition and reductive elimination.[10] - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[11]
Inefficient Transmetalation - Base Selection: The choice of base is crucial for activating the boronic ester. Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like triethylamine. The optimal base is substrate-dependent and may require screening. - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. The ratio of organic solvent to water can significantly impact the reaction rate.
Protodeboronation of the Bpin Group - Reaction Conditions: High temperatures and prolonged reaction times can promote protodeboronation.[10] Try running the reaction at a lower temperature for a longer duration. - Base Strength: A very strong base in the presence of water can accelerate protodeboronation. Consider screening different bases.

Issue 2: Formation of Side Products

Side Product Potential Cause & Troubleshooting
Homocoupling of the Boronic Ester - Presence of Oxygen: This is a common side reaction catalyzed by palladium in the presence of oxygen. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. - Pd(II) Precatalyst: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Using a Pd(0) source can mitigate this.
Dehalogenation of the Aryl Halide - Hydride Source: The palladium-aryl intermediate may react with a hydride source in the reaction mixture. Ensure the use of high-purity, anhydrous solvents. - Slow Transmetalation: If the transmetalation step is slow, the intermediate has more time to undergo side reactions. Optimize the base and solvent to accelerate transmetalation.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates.

Protocol 1: General Procedure for Reductive Amination
  • To a solution of the cyclohexanone-Bpin derivative (1.0 eq.) and the amine ((S,R,S)-AHPC-Me or its linker-functionalized derivative, 1.1 eq.) in an anhydrous solvent (e.g., dichloroethane, THF, or dichloromethane) at room temperature, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-4 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS. For sterically hindered substrates, the addition of molecular sieves (4Å) may be beneficial.

  • Once imine formation is observed, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the (S,R,S)-AHPC-Me-cyclohexene-Bpin intermediate (1.2 eq.), the aryl/heteroaryl halide "warhead" (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/XPhos, 2 mol%/4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation

Table 1: Common Conditions for Reductive Amination

Reducing Agent Typical Solvent pH Condition Key Considerations
NaBH(OAc)₃ (STAB)DCE, DCM, THFSlightly AcidicMild and selective; sensitive to water.[7]
NaBH₃CNMethanol, EthanolSlightly AcidicEffective but toxic; pH control is critical to avoid HCN gas release.[7]
NaBH₄Methanol, EthanolNeutral to Slightly BasicLess selective; can reduce the starting ketone. Add after imine formation.[7][8]

Table 2: Common Catalyst/Ligand Systems for Suzuki-Miyaura Coupling

Palladium Source Ligand Typical Substrates Key Features
Pd(PPh₃)₄PPh₃ (inbuilt)Aryl/vinyl bromides and iodidesA classic, reliable catalyst for many standard couplings.
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosAryl chlorides, sterically hindered substratesBulky, electron-rich ligands that promote challenging couplings.[10]
PdCl₂(dppf)dppfGood for a broad range of substratesA versatile and commonly used catalyst system.

Visualizations

Reductive_Amination_Workflow cluster_start Start cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Combine Cyclohexanone-Bpin and Amine in Anhydrous Solvent add_acid Add Catalytic Acid (e.g., Acetic Acid) start->add_acid dehydration Optional: Add Dehydrating Agent (e.g., Molecular Sieves) add_acid->dehydration stir_imine Stir at Room Temperature (1-4 hours) dehydration->stir_imine monitor_imine Monitor Imine Formation (TLC, LC-MS) stir_imine->monitor_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) monitor_imine->add_reductant stir_reduction Stir at Room Temperature (Overnight) add_reductant->stir_reduction quench Quench Reaction stir_reduction->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for the reductive amination step.

Suzuki_Coupling_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Stability problem Low Yield in Suzuki Coupling catalyst_inactive Inactive Pd Species? problem->catalyst_inactive Check ligand_issue Suboptimal Ligand? problem->ligand_issue Check base_issue Incorrect Base? problem->base_issue Check solvent_issue Suboptimal Solvent? problem->solvent_issue Check temp_issue Temperature Too Low/High? problem->temp_issue Check bpin_degradation Protodeboronation? problem->bpin_degradation Check halide_degradation Dehalogenation? problem->halide_degradation Check solution1 Use fresh Pd source Ensure inert atmosphere catalyst_inactive->solution1 Solution solution2 Screen bulky, electron-rich phosphine ligands ligand_issue->solution2 Solution solution3 Screen different bases (e.g., K₃PO₄, Cs₂CO₃) base_issue->solution3 Solution solution4 Use milder conditions (lower temp, shorter time) bpin_degradation->solution4 Solution

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.

References

common side reactions in the synthesis of AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of (S,R,S)-AHPC-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the amide coupling of the AHPC-linker acid to the warhead amine?

A1: The most prevalent side reactions during the amide coupling step, typically mediated by reagents like HATU or HBTU, include:

  • Racemization: The stereocenter of the amino acid in the AHPC scaffold (or the warhead, if it contains a chiral center adjacent to the amine) can epimerize under basic conditions, leading to diastereomeric impurities that can be difficult to separate and may exhibit reduced biological activity.[1]

  • Guanidinylation: If an excess of a uronium/aminium-based coupling reagent (e.g., HBTU, HATU) is used, the free amine of the warhead can be guanidinylated, forming an unreactive byproduct and reducing the yield of the desired PROTAC.[2][3][4]

  • Cyclization: N-terminal glutamine residues can undergo base-catalyzed cyclization to form pyroglutamate.[5] While less common in the direct coupling of pre-synthesized fragments, it's a possibility if the warhead contains a susceptible N-terminal residue.

  • N-Acylurea Formation: When using carbodiimide (B86325) coupling reagents (e.g., EDC, DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine, thus terminating the reaction for that molecule.[6]

Q2: I observe a byproduct with a mass of [+114 Da] after coupling my amine-warhead to the AHPC-linker. What is it?

A2: A mass increase of 114 Da often corresponds to the guanidinylation of your warhead's primary or secondary amine by the coupling reagent (e.g., the tetramethylguanidinium moiety from HBTU or HATU).[3][7] This side reaction is more likely to occur if there is a slow amide bond formation or if an excess of the coupling reagent is used relative to the carboxylic acid.[2]

Q3: My final PROTAC shows low to no VHL binding. What could be the synthetic cause?

A3: Assuming the correct stereoisomer of AHPC was used, a lack of VHL binding can stem from unintended modifications to the AHPC core during synthesis. A critical issue is the potential cleavage or modification of the amide bond linking the tert-leucine and proline moieties of the AHPC ligand. This can occur under harsh acidic or basic conditions. Additionally, side reactions during the final coupling step that modify the hydroxyproline (B1673980) or the tert-leucine residues can disrupt the key interactions required for VHL binding.

Q4: After TFA deprotection of a Boc-protected linker, I see multiple spots on my TLC and complex peaks in my LC-MS. What's happening?

A4: Incomplete deprotection is a common issue, which can be caused by insufficient TFA, short reaction times, or the presence of water in the TFA.[8] Additionally, the tert-butyl cations generated during deprotection can lead to side reactions, such as the alkylation of electron-rich amino acids like tryptophan if present in your warhead.[9] The use of scavengers like triisopropylsilane (B1312306) (TIS) or water is crucial to quench these reactive cations.[10][11]

Q5: I'm seeing a peak corresponding to my AHPC-linker acid starting material even after a prolonged coupling reaction. How can I improve the conversion?

A5: Low conversion in amide coupling can be due to several factors:

  • Steric Hindrance: If either the carboxylic acid on the AHPC-linker or the amine on the warhead is sterically hindered, the reaction can be slow.

  • Poor Activation: The coupling reagent may not be efficiently activating the carboxylic acid. Ensure the reagent is fresh and anhydrous.

  • Base Stoichiometry: An inappropriate amount of base (like DIPEA) can hinder the reaction. The amine starting material might be a salt (e.g., HCl or TFA salt), which will consume base. Ensure enough base is added to neutralize the salt and facilitate the coupling.

  • Guanidinylation of the Amine: As mentioned in Q2, the amine may be consumed by a side reaction with the coupling reagent.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of AHPC-based PROTACs.

Observed Issue Potential Cause Suggested Solution Expected Mass Change
Low yield of desired PROTAC Incomplete amide coupling reaction.- Use a more powerful coupling reagent (e.g., HATU, COMU). - Increase reaction time and/or temperature. - Ensure stoichiometry of reagents is correct, especially the base.N/A
Guanidinylation of the amine starting material.- Avoid using a large excess of the uronium/aminium coupling reagent.[3] - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.+114 Da (for tetramethylguanidinylation) on the amine starting material.[2]
Product contains diastereomers Racemization of a chiral center during coupling.- Use a milder base (e.g., collidine instead of DIPEA). - Lower the reaction temperature. - Add a racemization suppressor like HOBt or OxymaPure.[1]No change in mass.
Byproduct with loss of 18 Da (-H₂O) Pyroglutamate formation from an N-terminal glutamine in the warhead.- Add HOBt to the reaction mixture.[5]-18 Da from the original PROTAC mass.
Byproduct with +56 Da tert-Butylation of a susceptible residue (e.g., Trp, Cys) during TFA deprotection.- Use a scavenger cocktail during TFA cleavage (e.g., TFA/H₂O/TIS).[11]+56 Da on the final PROTAC mass.
Incomplete Boc-deprotection Insufficient TFA or reaction time.- Use a higher concentration of TFA (e.g., 50-95% in DCM). - Increase the reaction time and monitor by TLC or LC-MS.[8][12]+100 Da (Boc group) on the final product.
Cleavage of internal amide bond in AHPC Harsh acidic or basic conditions during synthesis or workup.- Avoid prolonged exposure to strong acids or bases. - Use milder conditions for deprotection and purification where possible.Mass will correspond to the cleaved fragments.

Experimental Protocols

Protocol 1: General Amide Coupling of AHPC-Linker to Amine-Warhead

This protocol describes a standard method for the final coupling step in the synthesis of an AHPC-based PROTAC.

  • Preparation:

    • Dissolve the AHPC-linker carboxylic acid (1.0 eq.) in anhydrous DMF.

    • Add the coupling reagent HATU (1.1 eq.) and a base such as DIPEA (3.0 eq.) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction:

    • Add a solution of the amine-containing warhead (1.2 eq.) in anhydrous DMF to the pre-activated mixture.

    • Stir the reaction at room temperature for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by LC-MS, checking for the consumption of the starting materials and the formation of the desired product mass.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Boc-Deprotection of a PROTAC Precursor

This protocol outlines the removal of a tert-butyloxycarbonyl (Boc) protecting group.

  • Preparation:

    • Dissolve the Boc-protected PROTAC precursor in dichloromethane (B109758) (DCM).

    • Prepare a cleavage cocktail. For a standard deprotection, a solution of 20-50% trifluoroacetic acid (TFA) in DCM is used.[13]

    • If the PROTAC contains acid-sensitive groups or residues prone to alkylation (like Trp), include scavengers in the cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[10]

  • Reaction:

    • Add the cleavage cocktail to the solution of the PROTAC precursor at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring:

    • Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product with the expected mass loss of 100 Da.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene (B28343) or DCM to remove residual TFA).

    • The resulting TFA salt can often be used directly in the next step or purified by preparative HPLC.

Visualizations

Logical Troubleshooting Workflow for Amide Coupling

G start Start: Low Yield in Amide Coupling check_sm Check Starting Material Purity & Stoichiometry start->check_sm check_reagents Are Coupling Reagents & Solvents Anhydrous? check_sm->check_reagents Yes sm_issue Repurify SM / Re-weigh check_sm->sm_issue No reagent_issue Use Fresh Anhydrous Reagents/Solvents check_reagents->reagent_issue No analyze_crm Analyze Crude Reaction Mixture (CRM) by LC-MS check_reagents->analyze_crm Yes sm_issue->start reagent_issue->start no_product No Product Peak Observed analyze_crm->no_product side_products Side Products Observed analyze_crm->side_products incomplete_conv Incomplete Conversion analyze_crm->incomplete_conv end_fail Still Failing: Re-evaluate Synthetic Route no_product->end_fail mass_check Check Mass of Major Byproduct side_products->mass_check optimize_cond Optimize Reaction Conditions: Increase Time/Temp, Change Coupling Reagent incomplete_conv->optimize_cond guanidinylation Mass = Amine + 114 Da? (Guanidinylation) mass_check->guanidinylation racemization Multiple Product Peaks, Same Mass? (Racemization) mass_check->racemization other_side_rxn Other Mass? (e.g., -H2O, +56 Da) mass_check->other_side_rxn solve_guan Reduce Equivalents of Coupling Reagent / Pre-activate Acid guanidinylation->solve_guan Yes solve_race Use Milder Base / Lower Temperature racemization->solve_race Yes solve_other Consult Troubleshooting Table other_side_rxn->solve_other solve_guan->start solve_race->start solve_other->start end_success Success: Improved Yield optimize_cond->end_success

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Reaction Pathway: Amide Coupling vs. Side Reactions

G cluster_0 Reactants cluster_1 Intermediates & Pathways cluster_2 Products AHPC_Acid AHPC-Linker-COOH Activated_Ester Activated OAt-Ester AHPC_Acid->Activated_Ester HATU Warhead_Amine H₂N-Warhead PROTAC Desired PROTAC Warhead_Amine->PROTAC Guanidinylated Guanidinylated Warhead Warhead_Amine->Guanidinylated Excess HATU HATU HATU / Base HATU->Activated_Ester HATU->Guanidinylated Activated_Ester->PROTAC + H₂N-Warhead Racemized Racemized PROTAC Activated_Ester->Racemized Base-catalyzed epimerization Desired_Pathway Desired Amide Coupling Side_Pathway Side Reactions

Caption: Competing reaction pathways in AHPC-PROTAC amide bond synthesis.

References

Technical Support Center: Purification of Boronic Ester Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic ester-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying boronic esters?

A1: The main difficulties in purifying boronic esters stem from their chemical instability. Key challenges include:

  • Hydrolysis: Boronic esters can hydrolyze back to the corresponding boronic acid and diol, particularly in the presence of water or on acidic silica (B1680970) gel.[1][2][3]

  • Transesterification: If alcoholic solvents (e.g., methanol (B129727), ethanol) are used in chromatography, the boronic ester can exchange its diol protecting group with the solvent.[1][4]

  • Chromatographic Issues: Boronic esters, and their corresponding boronic acids, can streak or irreversibly bind to standard silica gel, leading to low recovery and poor separation.[5][6][7]

  • Removal of Boron-Containing Impurities: Separating the desired boronic ester from starting materials like bis(pinacolato)diboron (B136004) (B₂pin₂) or byproducts such as boronic acids can be challenging.[6][8]

Q2: Why is my boronic ester decomposing on the silica gel column?

A2: Standard silica gel is slightly acidic and contains surface silanol (B1196071) groups and adsorbed water, which can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid.[1][9] This newly formed boronic acid then binds strongly to the silica, leading to streaking and low yields.[5] Pinacol (B44631) esters, while popular, are known to be susceptible to this issue.[2][5]

Q3: Can I use reversed-phase HPLC for purification?

A3: Reversed-phase HPLC (RPLC) is very challenging for boronic esters due to their tendency to degrade in the aqueous and alcoholic mobile phases typically used.[1] Hydrolysis on the column is a significant problem.[1] Supercritical fluid chromatography (SFC) can be an alternative, but sensitivity to common co-solvents like methanol remains an issue.[1]

Q4: Are some boronic esters more stable than others?

A4: Yes, the stability of a boronic ester is highly dependent on the diol used for protection. Sterically hindered diols generally form more stable esters.[10] For example, esters derived from (1,1'-bicyclohexyl)-l,l'-diol are among the most hydrolytically stable.[3] N-methyliminodiacetic acid (MIDA) esters are also known for their high stability under a range of conditions, including chromatography.[10]

Q5: How can I effectively remove unreacted boronic acid from my boronic ester product?

A5: Several methods can be employed:

  • Aqueous Basic Wash: A mild basic wash (e.g., with aqueous sodium bicarbonate or dilute NaOH) can convert the weakly acidic boronic acid into its boronate salt, which can then be extracted into the aqueous layer.[11]

  • Sorbitol Extraction: Adding sorbitol to a biphasic mixture can complex with the free boronic acid, pulling it into the aqueous phase while the desired ester remains in the organic layer.[12]

  • Diethanolamine (B148213) Adduct Formation: Reacting the crude mixture with diethanolamine can precipitate the boronic acid as a crystalline adduct, which can be removed by filtration.[12][13]

Troubleshooting Guides

Issue 1: The boronic ester is streaking or sticking to the silica gel column.

This is a common problem caused by the interaction of the boronic ester with the silica surface, often leading to decomposition.[6]

Solution Description Pros Cons
Neutralize or Deactivate Silica Slurry the silica gel with a small amount of a base like triethylamine (B128534) (~1%) in the eluent before packing the column.[6]Simple to implement; can significantly reduce streaking and decomposition.May not be suitable for base-sensitive compounds.
Use Boric Acid Impregnated Silica Pre-treating the silica gel with boric acid has been shown to suppress over-adsorption and improve recovery.[14][15]Effective for a range of pinacol boronic esters.[14]Requires an extra preparation step for the stationary phase.
Switch to Neutral Alumina (B75360) For some less polar boronic esters, neutral alumina can be a good alternative to silica gel.[16]Avoids the acidity of silica gel.Alumina has different selectivity and may not be suitable for all compounds.
Use a More Stable Protecting Group Consider using more robust protecting groups like MIDA or those derived from sterically hindered diols if decomposition is severe.[10][17]Greatly enhances stability during purification and handling.May require additional synthetic steps to install and remove the protecting group.[10][18]
Issue 2: The product is contaminated with byproducts like B₂pin₂ or boronic acid.

These impurities can be difficult to separate from the desired product due to similar polarities.

Solution Description Pros Cons
Crystallization/Recrystallization If the desired boronic ester is a solid, crystallization is often the most effective purification method.[9][16]Can provide very high purity material; avoids issues with chromatography.Not applicable to oils; finding a suitable solvent system can be time-consuming.[7][16]
Aqueous Workup A carefully planned series of aqueous washes can remove many common impurities. A mild basic wash can remove boronic acids, while B₂pin₂ can sometimes be removed with a hexane (B92381) wash if the product is less soluble.Avoids chromatography; can be scaled up easily.May not be effective for all impurity profiles; risk of hydrolysis of the desired ester.[3]
Scavenger Resins Silica-based scavenger resins with diol functionalities (like SiliaBond Diol) or amine groups (like SiliaBond DEAM) can selectively bind to and remove boronic acid impurities.[8][19]High selectivity for boronic acids; simple filtration-based workup.[8]Resins can be expensive; requires optimization of equivalents and reaction time.
Carry Forward Crude Material If the crude material is of sufficient purity (~90%), it can sometimes be used directly in the next step (e.g., a Suzuki coupling) without purification.[6]Saves time and avoids potential yield loss during purification.Impurities may interfere with the subsequent reaction.

Visualizations

Experimental Workflow for Boronic Ester Purification

G Workflow for Boronic Ester Purification cluster_0 Post-Reaction Workup cluster_1 Purification Strategy cluster_2 Chromatography Troubleshooting Workup Aqueous Workup (e.g., NaHCO3 wash) Extraction Solvent Extraction (e.g., EtOAc) Workup->Extraction Drying Drying & Concentration Extraction->Drying Is_Solid Is the product a solid? Drying->Is_Solid Crystallization Crystallization / Recrystallization Is_Solid->Crystallization Yes Chromatography Column Chromatography Is_Solid->Chromatography No Final_Product Pure Boronic Ester Crystallization->Final_Product Decomposition Decomposition on Silica? Chromatography->Decomposition Modified_Silica Use Modified Silica (Boric Acid / NEt3 treated) Decomposition->Modified_Silica Yes Alumina Try Neutral Alumina Decomposition->Alumina Alternatively Modified_Silica->Final_Product Alumina->Final_Product

Caption: A typical workflow for the purification of boronic esters.

Troubleshooting Logic for Purification Issues

G Troubleshooting Purification Issues Start Crude Boronic Ester Problem What is the main issue? Start->Problem Streak Streaking / Low Recovery on Silica Column Problem->Streak Chromatography Failure Impurity Persistent Impurities (e.g., Boronic Acid, B2pin2) Problem->Impurity Purity Issue Sol_Streak1 Deactivate Silica (e.g., with NEt3) Streak->Sol_Streak1 Sol_Streak2 Use Boric Acid Treated Silica Streak->Sol_Streak2 Sol_Streak3 Switch to Neutral Alumina Streak->Sol_Streak3 Sol_Impurity1 Crystallization Impurity->Sol_Impurity1 Sol_Impurity2 Aqueous Basic Wash Impurity->Sol_Impurity2 Sol_Impurity3 Use Scavenger Resin Impurity->Sol_Impurity3

Caption: Decision tree for troubleshooting common purification problems.

Key Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Boric Acid-Impregnated Silica Gel

This method is effective at suppressing the decomposition and over-adsorption of pinacol boronic esters on silica gel.[14]

  • Preparation of Boric Acid-Impregnated Silica:

    • Dissolve boric acid in methanol to create a saturated solution.

    • Add silica gel to the methanolic boric acid solution to form a slurry.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the treated silica gel in an oven at 120 °C for at least 4 hours before use.

  • Column Packing and Elution:

    • Pack the column with the boric acid-impregnated silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

    • Load the crude boronic ester onto the column (dry loading is often preferred).

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Analysis:

    • Analyze fractions by TLC. Boron-containing compounds can often be visualized using a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain.[9]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified boronic ester.

Protocol 2: Removal of Boronic Acid Impurities using a Scavenger Resin

This protocol is useful for selectively removing residual boronic acids from a reaction mixture when chromatography is problematic.[8][20]

  • Dissolution:

    • Dissolve the crude product containing the boronic acid impurity in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, THF).

  • Addition of Scavenger Resin:

    • Add a diol-functionalized scavenger resin (e.g., SiliaBond Diol) to the solution. Typically, 2 to 4 equivalents of the resin are used relative to the estimated amount of the boronic acid impurity.[8]

  • Agitation:

    • Stir the suspension at room temperature. The reaction time can range from 1 to 4 hours.[8]

    • Monitor the disappearance of the boronic acid impurity from the solution using a suitable analytical method (e.g., TLC or LC-MS).

  • Isolation:

    • Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.

    • Wash the resin with a small amount of the solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the product, now free of the boronic acid impurity.

References

Technical Support Center: Overcoming Low Cell Permeability of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell permeability in Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving issues related to poor PROTAC cell permeability.

Issue 1: Low or no target degradation observed in cellular assays, despite potent biochemical activity.

  • Question: My PROTAC shows excellent binding to the target protein and the E3 ligase in biochemical assays, but I'm not seeing any degradation in my cell-based experiments. What should I do first?

  • Answer: The first step is to determine if the lack of degradation is due to poor cell permeability. It's crucial to confirm that the PROTAC is reaching its intracellular target.

    • Recommended Action: Perform a cellular target engagement assay. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can confirm if the PROTAC is binding to its target inside the cell. A lack of engagement strongly suggests a permeability issue.[1]

Issue 2: How to confirm if a PROTAC is cell-permeable?

  • Question: How can I directly measure the cell permeability of my PROTAC?

  • Answer: There are several established assays to quantify the permeability of your PROTAC.

    • Recommended Actions:

      • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a good initial screen for passive permeability.[2][3][4]

      • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[4][5][6]

Issue 3: My PROTAC has poor permeability in the Caco-2 assay. What are the potential causes and solutions?

  • Question: The Caco-2 assay shows low apparent permeability (Papp) for my PROTAC. What could be the reason, and how can I improve it?

  • Answer: Low Caco-2 permeability in PROTACs is often due to their large size and high polarity, which are beyond the typical "Rule of 5" for oral drugs.[7] Additionally, active efflux by transporters can significantly limit intracellular concentration.

    • Recommended Actions:

      • Assess Efflux Ratio: A bidirectional Caco-2 assay is essential to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 indicates that your PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp).[6][8]

      • Structural Modifications:

        • Linker Optimization: The linker plays a crucial role in the overall physicochemical properties of the PROTAC.[9][10]

          • Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve permeability.[9]

          • Introducing intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, reducing its size and polarity.[9]

          • Amide-to-ester substitutions in the linker can reduce the number of hydrogen bond donors and improve permeability.[7]

        • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.[7][9]

      • Formulation Strategies: For preclinical studies, formulation approaches can improve bioavailability. These include the use of lipid-based formulations like nanoemulsions or the creation of amorphous solid dispersions.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of PROTACs that influence their cell permeability?

A1: Due to their bifunctional nature, PROTACs often have high molecular weights (MW > 800 Da), a large polar surface area (PSA), and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs), all of which can negatively impact passive cell permeability.[2]

Q2: How can I predict the cell permeability of my PROTAC design in silico?

A2: While traditional descriptors like cLogP and topological polar surface area (TPSA) provide some guidance, they are often insufficient for "beyond Rule of 5" molecules like PROTACs.[7] Three-dimensional (3D) descriptors that account for the molecule's ability to adopt different conformations, a property known as "chameleonicity," are more predictive. These include calculations of the radius of gyration and the solvent-accessible 3D polar surface area.[7]

Q3: My PROTAC has good permeability, but I still see low degradation. What else could be the problem?

A3: If permeability is confirmed, the issue might lie in the subsequent steps of the PROTAC mechanism of action. This could include inefficient ternary complex formation (PROTAC:Target:E3 ligase) or the target protein not being amenable to ubiquitination and proteasomal degradation. In-cell target engagement and ternary complex formation assays can help troubleshoot these issues.[1]

Q4: Are there any specific considerations when running permeability assays for PROTACs?

A4: Yes, due to their often low solubility and potential for non-specific binding, some modifications to standard protocols are recommended. For instance, in the Caco-2 assay, adding a low concentration of bovine serum albumin (BSA) (e.g., 0.25%) to the assay buffer can improve the recovery of PROTACs without significantly affecting the permeability measurement.[5]

Data Presentation

The following tables summarize key quantitative data related to PROTAC permeability.

Table 1: Physicochemical Properties and Permeability of Representative PROTACs

PROTACTargetE3 LigaseMW (Da)cLogPTPSA (Ų)HBDHBAPermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
MZ1BETVHL~900-11003.6-4.3>1804-6>14PAMPA0.01[7]
ARV-771BETVHL~900-11004.2-4.8>1804-6>14PAMPA0.2-0.3[7]
ARV-110AR-794.0-182.86----[7]
ARV-471ER-730.9-96.43----[7]
PROTAC 1ERK5VHL10343.55237414PAMPAMedium to High[14]

Table 2: Impact of Amide-to-Ester Substitution on PROTAC Permeability

PROTAC PairModificationChange in HBDPAMPA Permeability (10⁻⁶ cm/s)Fold Increase in PermeabilityReference
MZ1 vs. OMZ1Amide to Ester-10.01 vs. 0.110[7]
ARV-771 vs. OARV-771Amide to Ester-10.2 vs. 0.31.5[7]
AB2 vs. OAB2Amide to Ester-1-7.5[15]

Table 3: Permeability and Efflux Ratios of PROTACs in Different Cell Lines

CompoundCell LinePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
ARV-771 Caco-2--87.62
KT-474 MDR1 MDCK-II--57.54
Propranolol Caco-2HighHigh~1
Atenolol Caco-2LowLow~1
Digoxin Caco-2LowHigh>2

Data for ARV-771 and KT-474 from Aragen Bioscience, presented as a high efflux ratio, indicating they are substrates for efflux transporters. Control compound data is illustrative of expected results.[8]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of PROTACs.

  • Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[3]

  • Materials:

    • PAMPA plate (e.g., Corning Gentest™ pre-coated PAMPA plate)

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffered saline (PBS), pH 7.4

    • Acceptor sink buffer (optional, may contain a solubility enhancer)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM).

    • Add the acceptor buffer to the acceptor wells of the PAMPA plate.

    • Carefully place the donor plate, containing the artificial membrane, onto the acceptor plate.

    • Add the donor solution containing the PROTAC to the donor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

2. Caco-2 Permeability Assay

This protocol outlines the steps for conducting a bidirectional Caco-2 permeability assay to assess both passive permeability and active transport of PROTACs.

  • Principle: Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier. By measuring the transport of a PROTAC from the apical (A) to the basolateral (B) side and vice versa, both permeability and the extent of active efflux can be determined.[6]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 24-well or 96-well format)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Bovine Serum Albumin (BSA) (optional)

    • LC-MS/MS system for analysis

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Assay Preparation:

      • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

      • Prepare the dosing solutions by diluting the PROTAC stock in transport buffer to the final concentration (e.g., 10 µM). For PROTACs with low solubility or high non-specific binding, consider adding 0.25% BSA to the buffer.[5]

    • Permeability Measurement (A to B):

      • Add the PROTAC dosing solution to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

      • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

      • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Permeability Measurement (B to A):

      • Add the PROTAC dosing solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

      • Incubate under the same conditions as the A to B measurement.

      • Collect samples from both compartments.

    • Sample Analysis: Determine the concentration of the PROTAC in all samples by LC-MS/MS.

    • Calculations:

      • Calculate the apparent permeability (Papp) for both A to B and B to A directions.

      • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

PROTAC_Permeability_Factors cluster_PROTAC PROTAC Physicochemical Properties cluster_Membrane Cell Membrane cluster_Outcome Permeability Outcome cluster_Strategies Improvement Strategies MW High Molecular Weight (>800 Da) Passive Passive Diffusion LowPerm Low Cell Permeability MW->LowPerm PSA Large Polar Surface Area PSA->LowPerm HBD High H-Bond Donors HBD->LowPerm RotBonds High Rotatable Bonds RotBonds->LowPerm Active Active Transport/ Efflux Active->LowPerm Efflux Pumps (MDR1, ABCC1) Linker Linker Optimization (Rigidity, Composition) LowPerm->Linker Address with IMHB Intramolecular H-Bonds LowPerm->IMHB Address with Prodrug Prodrug Approach LowPerm->Prodrug Address with Formulation Formulation (Nanoparticles, etc.) LowPerm->Formulation Address with HighPerm Improved Permeability Linker->HighPerm IMHB->HighPerm Prodrug->HighPerm Formulation->HighPerm

Caption: Factors influencing PROTAC cell permeability and strategies for improvement.

Troubleshooting_Workflow Start Start: Low/No Target Degradation CETSA Perform Cellular Target Engagement Assay (CETSA) Start->CETSA Permeability Is the PROTAC cell-permeable? PermeabilityAssay Perform Permeability Assay (PAMPA/Caco-2) Permeability->PermeabilityAssay No TroubleshootTernary Troubleshoot Ternary Complex Formation Permeability->TroubleshootTernary Yes CETSA->Permeability Permeable Permeable? PermeabilityAssay->Permeable Permeable->TroubleshootTernary Yes OptimizePROTAC Optimize PROTAC Structure: - Linker Modification - Prodrug Approach Permeable->OptimizePROTAC No End End: Improved Degradation TroubleshootTernary->End If successful OptimizePROTAC->PermeabilityAssay Re-evaluate OptimizePROTAC->End ConsiderFormulation Consider Formulation Strategies ConsiderFormulation->End

Caption: A logical workflow for troubleshooting low PROTAC efficacy.

Efflux_Pump_Signaling PROTAC_extra Extracellular PROTAC PROTAC_intra Intracellular PROTAC PROTAC_extra->PROTAC_intra Passive Diffusion/ Active Uptake Target Target Protein PROTAC_intra->Target Binds to EffluxPump Efflux Pump (e.g., MDR1, ABCC1) PROTAC_intra->EffluxPump Substrate for Degradation Proteasomal Degradation Target->Degradation Leads to EffluxPump->PROTAC_extra Efflux

Caption: The role of efflux pumps in reducing intracellular PROTAC concentration.

References

strategies to improve the solubility of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely solubility characteristics?

A1: this compound is an E3 ubiquitin ligase ligand-linker conjugate, often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[1][2] Based on its complex chemical structure, it is likely a lipophilic molecule with poor aqueous solubility. The presence of the pinacolboronate ester (Bpin) group also introduces susceptibility to hydrolysis, particularly under aqueous acidic or basic conditions, which can further complicate solubility assessments.[3][4]

Q2: I am having trouble dissolving this compound. What solvents should I try?

A2: For initial stock solutions, water-miscible organic solvents are recommended. Many suppliers suggest starting with Dimethyl Sulfoxide (DMSO).[5][6] Other potential organic solvents to consider include ethanol, or N,N-dimethylformamide (DMF).[5] Due to the potential for low aqueous solubility, dissolving the compound directly in aqueous buffers is likely to be challenging.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.

  • Use co-solvents: Incorporating a water-miscible organic co-solvent into your aqueous buffer can increase the solubility of your compound.[7][8] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7]

  • pH adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[8][9] Although the core structure of this compound is not strongly acidic or basic, subtle pH changes can sometimes improve wetting and solubility. However, be cautious as extreme pH can promote hydrolysis of the boronate ester.[3]

  • Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]

  • Consider formulation strategies: For in vivo studies, more advanced formulation approaches like lipid-based formulations or solid dispersions may be necessary to achieve adequate exposure.[10][11][12]

Q4: Are there any specific handling considerations for this compound related to its stability?

A4: Yes, the pinacolboronate ester group is susceptible to hydrolysis to the corresponding boronic acid.[3][4] This hydrolysis can be accelerated in the presence of water, especially under non-neutral pH conditions. To minimize degradation, it is advisable to:

  • Store the solid compound in a dry environment.

  • Prepare fresh stock solutions in an anhydrous aprotic solvent like DMSO.

  • Avoid prolonged storage of the compound in aqueous solutions.

  • When using aqueous buffers, prepare the final dilution immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in the primary solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility.Gently warm the solution. Use sonication to aid dissolution. If insolubility persists, try an alternative organic solvent like DMF.
Precipitation occurs upon dilution into aqueous media. The compound has exceeded its solubility limit in the final buffer system.Decrease the final concentration of the compound. Increase the percentage of organic co-solvent in the final solution. Evaluate the effect of pH on solubility within a stable range for the compound.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in the cell culture media.Prepare final dilutions immediately before adding to cells. Visually inspect for any precipitation. Consider using a formulation with solubilizing excipients like cyclodextrins.[11][13]
Low bioavailability in animal studies. Poor aqueous solubility leading to low absorption.Employ advanced formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or amorphous solid dispersions.[10][12][13]
Loss of compound activity over time in solution. Hydrolysis of the pinacolboronate ester.Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Use anhydrous solvents for stock solutions.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To identify suitable solvents and co-solvent systems for this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

Method:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add 95 µL of various aqueous buffers (e.g., PBS).

  • Add 5 µL of the DMSO stock solution to each tube to achieve a 1:20 dilution.

  • For co-solvent screening, prepare aqueous buffers containing varying percentages of co-solvents (e.g., 5%, 10%, 20% Ethanol, PG, or PEG 400).

  • Vortex all tubes thoroughly for 1 minute.

  • Allow the tubes to equilibrate at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_screening Initial Screening cluster_decision Assessment cluster_formulation Advanced Formulation cluster_end Outcome start Precipitation or Poor Dissolution of this compound solvent_screen Solvent & Co-solvent Screening (DMSO, EtOH, PG, PEG400) start->solvent_screen ph_screen pH Optimization (pH 6-8) start->ph_screen decision Solubility Improved? solvent_screen->decision ph_screen->decision lipid_form Lipid-Based Formulations (e.g., SEDDS) decision->lipid_form No solid_disp Solid Dispersions decision->solid_disp No nanotech Nanotechnology Approaches (e.g., Nanosuspensions) decision->nanotech No success Proceed with Experiment decision->success Yes lipid_form->success failure Re-evaluate or Synthesize Analog lipid_form->failure solid_disp->success solid_disp->failure nanotech->success nanotech->failure

Caption: Decision tree for troubleshooting the solubility of this compound.

References

Technical Support Center: Optimizing PROTAC Linker Length and Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length and composition for Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is critical for this assembly. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together. Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][3]

Troubleshooting Workflow:

A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.

G cluster_0 start Start: Poor Degradation, Good Binary Binding synthesis Synthesize a Library of PROTACs with Varied Linkers start->synthesis Vary length, composition, and attachment points biophysical Biophysical Assays (SPR, ITC) synthesis->biophysical Evaluate ternary complex cellular Cellular Assays (Western Blot, Permeability) synthesis->cellular Evaluate cellular activity analyze_ternary Analyze Ternary Complex Formation & Cooperativity biophysical->analyze_ternary analyze_cellular Analyze Degradation (DC50/Dmax) & Permeability cellular->analyze_cellular optimize Optimize Linker Based on Data analyze_ternary->optimize analyze_cellular->optimize

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer:

The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex, thus reducing degradation efficiency.[1][4] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[1][4]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, potentially reducing the formation of non-productive binary complexes.[1][3]

Frequently Asked Questions (FAQs)

1. How does linker length affect PROTAC activity?

Linker length is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.[3]

  • Too short: A linker that is too short may not be able to span the distance between the two proteins, leading to steric clashes and preventing the formation of a ternary complex.[5][6]

  • Too long: A linker that is too long may result in an unstable or unproductive ternary complex where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination.[5][6] It can also lead to an increased "hook effect".[3]

  • Optimal length: The optimal linker length facilitates favorable protein-protein interactions, leading to a stable and productive ternary complex and efficient degradation.[3][5]

2. What is the difference between flexible and rigid linkers?

  • Flexible Linkers (e.g., Alkyl, PEG chains): These are the most common type, especially in early-stage development, due to their synthetic accessibility.[3] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[3] However, high flexibility can lead to an entropic penalty upon binding and may contribute to poor physicochemical properties.[3]

  • Rigid Linkers (e.g., containing cyclic structures like piperazine/piperidine or aromatic rings): These linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[3] They can also improve selectivity and pharmacokinetic properties.[3] However, they are often more synthetically challenging to prepare.[3]

3. How does linker composition influence cell permeability and other drug-like properties?

The chemical makeup of the linker significantly impacts the PROTAC's physicochemical properties, which is crucial since PROTACs are often large molecules that violate Lipinski's "rule of five".[3]

  • Hydrophilicity: Incorporating polar groups like polyethylene (B3416737) glycol (PEG) can improve solubility.[3][4]

  • Lipophilicity: Including lipophilic groups like alkyl chains can enhance cell permeability.[3][] However, excessive lipophilicity can lead to non-specific binding and poor solubility.[3]

  • "Chameleon Effect": Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm, aiding in cell permeability.[3]

4. What are "exit vectors" or attachment points, and why are they important?

The points where the linker connects to the target protein and E3 ligase ligands are called "exit vectors" or attachment points.[3] The choice of attachment point is crucial and should be a solvent-exposed region of the ligand when it is bound to its protein target to avoid disrupting key binding interactions.[3][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length and composition on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [8][9][10]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG9>1000<20
PROTAC BPEG12~100~80
PROTAC C PEG 16 ~20 >95
PROTAC DPEG19~250~70
PROTAC EPEG21>500<50

Data is approximate and compiled from published studies for illustrative purposes.

Table 2: Comparison of Linker Composition for BRD4 Degradation [11]

PROTACLinker TypeDC50 (nM)Dmax (%)
PROTAC XAlkyl Chain2590
PROTAC YPEG Chain1595
PROTAC ZRigid (Piperazine)5>98

Data is approximate and compiled from published studies for illustrative purposes.

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein.[5]

  • Methodology:

    • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

    • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the ternary complex.[4]

  • Objective: To assess the formation and stability of the ternary complex and determine cooperativity.

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[4]

    • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a solution of the PROTAC at various concentrations.[4][12]

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[4]

    • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[4] The data can be analyzed to determine the binding affinities and dissociation rates, which provides insights into the stability and cooperativity of the ternary complex.

Visualizations

G cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

G cluster_0 start Linker Too Short steric_hindrance Steric Hindrance No Ternary Complex start->steric_hindrance optimal Optimal Linker Length productive_complex Productive Ternary Complex Efficient Ubiquitination optimal->productive_complex end Linker Too Long unproductive_complex Unproductive Complex Inefficient Ubiquitination end->unproductive_complex low_efficacy Low Degradation Efficacy steric_hindrance->low_efficacy high_efficacy High Degradation Efficacy productive_complex->high_efficacy unproductive_complex->low_efficacy

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Validation & Comparative

Validating VHL Engagement: A Comparative Guide for (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin Derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful recruitment of an E3 ligase is a critical initiating step in the mechanism of action for any PROTAC. This guide outlines the key experimental techniques and presents data in a comparative format to aid in the design and validation of novel PROTACs.

Quantitative Comparison of VHL Ligand and Derived PROTAC Engagement

The affinity of the VHL ligand and the resulting PROTAC for the VHL protein is a key determinant of the efficiency of ternary complex formation and subsequent target degradation. The following table summarizes the binding affinities for the parent VHL ligand scaffold and a well-studied PROTAC derived from it.

CompoundAssay TypeTargetAffinity (Kd)IC50Reference
(S,R,S)-AHPC-Me-VHL--[1]
ARV-771-VHL-< 1 nM (DC50 in CRPC cells)[1][2]
VHL Ligand 14Binding AffinityVHL-196 nM[3]
VL285-VHL-0.34 µM[3]

Note: DC50 represents the concentration at which 50% of the target protein is degraded. While not a direct measure of binding affinity, it is a critical parameter for assessing PROTAC efficacy and is intrinsically linked to VHL engagement.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and the experimental steps involved in validating VHL engagement is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism and the validation workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target_Protein Target Protein PROTAC (S,R,S)-AHPC-derived PROTAC Target_Protein->PROTAC Binds VHL_Complex VHL E3 Ligase Complex VHL_Complex->PROTAC Binds Ubiquitinated_Target Ubiquitinated Target Protein VHL_Complex->Ubiquitinated_Target Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->VHL_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: PROTAC-induced ternary complex formation leading to target protein ubiquitination and proteasomal degradation.

VHL_Engagement_Workflow Experimental Workflow for VHL Engagement Validation Start Start: Synthesize PROTAC Biophysical_Assays In Vitro Biophysical Assays Start->Biophysical_Assays FP Fluorescence Polarization (FP) (Binding Affinity - IC50) Biophysical_Assays->FP ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity - Kd, Stoichiometry) Biophysical_Assays->ITC SPR Surface Plasmon Resonance (SPR) (Binding Kinetics - Kd, Kon, Koff) Biophysical_Assays->SPR Cellular_Assays Cell-Based Assays FP->Cellular_Assays ITC->Cellular_Assays SPR->Cellular_Assays CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Cellular_Assays->CETSA Western_Blot Western Blot (Target Degradation) Cellular_Assays->Western_Blot Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Cellular_Assays->Co_IP End End: Validated VHL Engagement CETSA->End Western_Blot->End Co_IP->End

Caption: A stepwise workflow for validating the engagement of VHL by newly synthesized PROTACs.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the validation of VHL engagement. The following sections provide detailed protocols for key assays.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test PROTAC.

  • Materials:

    • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex.

    • Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide).

    • Test PROTAC.

    • Assay Buffer (e.g., PBS, 0.01% Tween-20).

    • 384-well, low-volume, black plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test PROTAC in assay buffer.

    • Reaction Setup: In a 384-well plate, add the VCB complex and the fluorescently labeled VHL ligand to all wells at a final concentration typically below the Kd of the probe-VCB interaction.

    • Compound Addition: Add the serially diluted test PROTAC or vehicle control to the wells.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

    • Measurement: Measure the fluorescence polarization on a compatible plate reader.

    • Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of the PROTAC to the VHL protein, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Purified recombinant VCB complex.

    • Test PROTAC.

    • Dialysis buffer identical for both protein and compound.

    • Isothermal titration calorimeter.

  • Procedure:

    • Sample Preparation: Dialyze the VCB complex against the assay buffer. Dissolve the test PROTAC in the final dialysis buffer. Accurately determine the concentrations of both protein and PROTAC.

    • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Loading: Load the VCB complex into the sample cell and the test PROTAC into the injection syringe. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the PROTAC.

    • Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat change.

    • Control Titration: Perform a control experiment by injecting the PROTAC into the buffer alone to determine the heat of dilution.

    • Data Analysis: Subtract the heat of dilution from the binding data and fit the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the binding and dissociation of a PROTAC to the VHL protein.

  • Materials:

    • Purified recombinant VCB complex.

    • Test PROTAC.

    • SPR sensor chip (e.g., CM5).

    • Amine coupling reagents (e.g., EDC, NHS).

    • Running buffer (e.g., HBS-EP+).

    • SPR instrument.

  • Procedure:

    • Ligand Immobilization: Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.

    • Analyte Injection: Inject a series of concentrations of the test PROTAC over the immobilized VCB surface and a reference flow cell.

    • Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) in real-time by measuring the change in the SPR signal (response units, RU).

    • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound PROTAC.

    • Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Materials:

    • Cells expressing endogenous VHL.

    • Test PROTAC.

    • Cell culture medium and supplements.

    • PBS.

    • Lysis buffer with protease inhibitors.

    • Equipment for heating (e.g., thermal cycler), cell lysis (e.g., freeze-thaw), and protein analysis (e.g., Western blot).

  • Procedure:

    • Cell Treatment: Treat cultured cells with the test PROTAC at various concentrations or a vehicle control for a defined period.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Cell Lysis: Lyse the cells to release the soluble proteins.

    • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.

    • Western Blot Analysis: Analyze the amount of soluble VHL in each sample by Western blotting using a VHL-specific antibody.

    • Data Analysis: Quantify the band intensities and plot the fraction of soluble VHL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of thermal stabilization.

References

A Comparative Analysis of Linkers for AHPC-Based PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. This guide provides an in-depth comparative analysis of different linkers for PROTACs based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to facilitate the informed selection and optimization of linkers for enhanced PROTAC efficacy.

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a crucial determinant of a PROTAC's effectiveness, influencing its ability to form a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[5] This guide focuses on PROTACs that utilize the AHPC-based ligand to recruit the VHL E3 ligase.[6]

The Pivotal Role of the Linker in PROTAC Function

The linker in an AHPC-based PROTAC is far from being a passive spacer. Its chemical composition, length, and rigidity profoundly impact the PROTAC's overall performance.[2][4] Key functions influenced by the linker include:

  • Ternary Complex Formation: The linker's properties dictate the spatial orientation of the target protein and VHL, which is critical for efficient ubiquitin transfer.[5][7]

  • Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, all of which are crucial for a PROTAC's drug-like properties.[8][9][10]

  • Selectivity and Potency: The linker's structure can influence the selectivity of the PROTAC for the intended target and its degradation potency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][2]

Commonly used linkers in PROTAC design include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures containing cyclic moieties like piperidine (B6355638) or piperazine.[2][11] The choice of linker is often determined empirically, but a systematic comparison of their performance can guide a more rational design process.[1][2]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is quantified by its ability to induce the degradation of a target protein. The following tables summarize quantitative data for a selection of AHPC-based (VHL-recruiting) PROTACs, illustrating the impact of linker modifications on their degradation potency against various protein targets.

Table 1: Comparison of PEG and Alkyl Linkers for BRD4 Degradation
PROTAC (Warhead-Linker-VHL Ligand)Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
JQ1-PEG3-AHPCPEG121.865[5]
JQ1-PEG4-AHPCPEG151.530[5]
JQ1-PEG5-AHPCPEG181.325[5]
JQ1-PEG6-AHPCPEG211.140[5]
JQ1-Alkyl-C9-AHPCAlkyl9<10>90[12]

Data synthesized from published literature. Experimental conditions may vary between studies.

Table 2: Impact of Linker Composition on EGFR Degradation
PROTAC (Warhead-Linker-VHL Ligand)Linker CompositionDC50 (nM)Dmax (%)Reference
EGFRi-PEG-AHPCPEG>1000Weak[12]
EGFRi-Alkyl-C9-AHPCAlkyl10High[12]

Data synthesized from published literature. EGFRi represents an epidermal growth factor receptor inhibitor.

Table 3: Physicochemical Properties and Permeability of VHL-Recruiting PROTACs with Varied Linkers
PROTACLinker CompositionMolecular Weight (Da)cLogPCell Permeability (PAMPA, 10⁻⁶ cm/s)Reference
PROTAC 1Flexible>800>3Low[13]
PROTAC 2Flexible>800>3High[13]
PROTAC 3Amide-containing>800>3Medium-high[13]

PAMPA: Parallel Artificial Membrane Permeability Assay. Data illustrates the significant impact of linker composition on cell permeability, a key factor for oral bioavailability.[13]

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][2]

Objective: To determine the DC50 and Dmax of a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., human leukemia cells MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.[5] Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).[5] Include a vehicle-treated control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1][5]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][5]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[2][5] Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) overnight at 4°C.[5] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[2][5]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][5]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[1][2]

NanoBRET™ Ternary Complex Assay

This assay measures the PROTAC-induced formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[3][8]

Objective: To quantify the formation and stability of the ternary complex.

Protocol:

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to a HaloTag® (acceptor).

  • Compound Treatment: Plate the transfected cells and treat with a serial dilution of the PROTAC.

  • Lysis and Detection: Add the NanoBRET® Nano-Glo® substrate and measure the donor and acceptor signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC AHPC-based PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for an AHPC-based PROTAC.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Linker_Selection Linker Selection (PEG, Alkyl, Rigid) Synthesis Chemical Synthesis Linker_Selection->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Western_Blot Western Blot (DC50, Dmax) Cellular_Assays->Western_Blot NanoBRET NanoBRET Assay (Ternary Complex) Cellular_Assays->NanoBRET Permeability_Assay Permeability Assay (PAMPA) Cellular_Assays->Permeability_Assay Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis NanoBRET->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Linker_Selection Iterative Design

Caption: A generalized experimental workflow for the evaluation of AHPC-based PROTACs.

Conclusion

The linker is a critical component in the design of potent and effective AHPC-based PROTACs. Its composition and length significantly influence the formation of the ternary complex, physicochemical properties, and ultimately, the degradation efficiency of the target protein.[2][4][5] The comparative data presented in this guide highlights that while PEG linkers are widely used and offer advantages in terms of solubility, alkyl linkers may lead to enhanced degradation for certain targets.[5][12] Furthermore, the rigidity and conformational preferences of the linker play a crucial role in determining cell permeability, a key factor for in vivo efficacy.[8][9][13]

A systematic approach to linker design, involving the synthesis and evaluation of a variety of linker types and lengths, is paramount for the development of optimal protein degraders. The experimental protocols and workflows provided herein offer a robust framework for the comparative analysis of novel PROTAC molecules, enabling researchers to make data-driven decisions in the pursuit of new therapeutic agents.

References

A Comparative Guide to the Degradation Efficiency of SMARCA2/4 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of SMARCA2 and SMARCA4, the core ATPase subunits of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) offer a powerful approach to eliminate these proteins, showing potential for greater efficacy and selectivity compared to traditional inhibitors. This guide provides an objective comparison of the performance of various SMARCA2/4 PROTACs based on publicly available experimental data.

Mechanism of Action: PROTAC-mediated Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (e.g., SMARCA2/4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC SMARCA2/4 PROTAC SMARCA2_4 SMARCA2/4 (Target Protein) PROTAC->SMARCA2_4 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub_SMARCA2_4 Ubiquitinated SMARCA2/4 Ubiquitin Ubiquitin Ubiquitin->Ub_SMARCA2_4 Transfer Proteasome Proteasome Ub_SMARCA2_4->Proteasome Targeting Degraded_Fragments Proteasome->Degraded_Fragments Degradation

PROTACs induce degradation by bringing the target protein and an E3 ligase into proximity.

Comparative Degradation Efficiency

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported degradation efficiencies of several SMARCA2/4 PROTACs across different cancer cell lines.

Table 1: SMARCA2 Degradation Efficiency
PROTACCell LineDC50 (nM)Dmax (%)Treatment Time (h)E3 Ligase Recruited
ACBI1 MV-4-11~300~65Not SpecifiedVHL
AU-24118 VCaPNot SpecifiedComparable to AU-153304CRBN
A947 SW1573<1 (approx.)>9018-20Not Specified
YDR1 H1792698724CRBN
YDR1 H1792609448CRBN
YD54 H17928.198.924CRBN
YD54 H17921699.248CRBN
SMARCA2/4-degrader-1 A549<100>9024Not Specified
SMARCA2/4-degrader-18 A549<100Not SpecifiedNot SpecifiedNot Specified
SMD-3040 Not SpecifiedLow nM>90Not SpecifiedNot Specified
Table 2: SMARCA4 Degradation Efficiency
PROTACCell LineDC50 (nM)Dmax (%)Treatment Time (h)E3 Ligase Recruited
ACBI1 MV-4-11~250~70Not SpecifiedVHL
AU-24118 VCaPNot SpecifiedComparable to AU-153304CRBN
YDR1 H17921357924CRBN
YDR1 H17923816948CRBN
YD54 H17921179724CRBN
YD54 H17925598948CRBN
SMARCA2/4-degrader-1 A549<100>9024Not Specified
SMARCA2/4-degrader-18 MV411<100Not SpecifiedNot SpecifiedNot Specified

Key Experimental Protocols

Accurate assessment of PROTAC efficiency relies on standardized and robust experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of SMARCA2/4 PROTACs.

Western Blotting for Protein Degradation

This technique is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-SMARCA2/4) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Quantification I->J

A generalized workflow for assessing protein degradation via Western Blot.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest (typically 70-80% confluency).

  • Prepare stock solutions of the PROTAC in a suitable solvent (e.g., DMSO).

  • Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 4, 18, 24, or 48 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice to ensure complete lysis.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for electrophoresis.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for SMARCA2 or SMARCA4.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH, or Vinculin) to determine the extent of protein degradation.

Cell Viability Assays

These assays measure the effect of PROTAC-induced protein degradation on cell proliferation and survival.

CellTiter-Glo® Luminescent Cell Viability Assay:

This assay quantifies ATP, an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate overnight.[1]

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC. Include a vehicle control.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis.[1] Incubate at room temperature to stabilize the luminescent signal, and then measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Ubiquitination Assays

These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Immunoprecipitation-Western Blot for Ubiquitination:

  • Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control.

  • Cell Lysis: Lyse cells in a buffer containing inhibitors of proteases and deubiquitinases.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against SMARCA2 or SMARCA4 to pull down the target protein and its binding partners.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody that recognizes ubiquitin. An increased smear of high-molecular-weight bands in the PROTAC-treated sample indicates enhanced ubiquitination of the target protein.

Conclusion

The landscape of SMARCA2/4 PROTACs is rapidly evolving, with several promising candidates demonstrating potent and, in some cases, selective degradation. The data presented in this guide highlights the varying efficiencies of these molecules, underscoring the importance of the choice of E3 ligase, linker design, and the specific cellular context. For researchers in this field, rigorous and standardized experimental protocols are paramount for generating comparable and reliable data to drive the development of the next generation of targeted protein degraders for cancer therapy.

References

in vitro and in vivo validation of PROTACs synthesized with (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This guide provides a comparative analysis of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC and offers a comparison with PROTACs utilizing the Cereblon (CRBN) E3 ligase.

While specific experimental data for PROTACs synthesized with the precise linker (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is not extensively available in the public domain, this guide will utilize data from well-characterized (S,R,S)-AHPC-based PROTACs as representative examples for the VHL-recruiting class. This allows for a robust comparison of their in vitro and in vivo performance against CRBN-recruiting counterparts targeting the same proteins of interest (POIs), namely BRD4 and BTK.

Executive Summary

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The choice of E3 ligase ligand and linker chemistry significantly impacts the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide focuses on comparing VHL-recruiting PROTACs, exemplified by those using the (S,R,S)-AHPC scaffold, with CRBN-recruiting PROTACs.

Comparative Data: VHL vs. CRBN-Recruiting PROTACs

The following tables summarize the in vitro and in vivo performance of representative VHL and CRBN-recruiting PROTACs targeting BRD4 and BTK.

Table 1: In Vitro Performance Comparison of BRD4-Targeting PROTACs
ParameterVHL-Recruiting PROTAC (Representative)CRBN-Recruiting PROTAC (ARV-825)CRBN-Recruiting PROTAC (dBET1)
Target Protein BRD4BRD4BRD4
E3 Ligase Recruited VHLCereblon (CRBN)Cereblon (CRBN)
DC50 (Degradation) Varies by cell line and linker<1 nM (in various cell lines)[2]~10-30 nM (in Gastric Cancer Cell Lines)[2]
IC50 (Viability) Varies by cell line and linker2-50 nM (in various AML cell lines)[2]430 nM (in breast cancer cells)
Cell Line Examples HEK293, HeLa, various cancer linesBurkitt's Lymphoma (e.g., CA46), AML, Gastric Cancer[2][3]Breast cancer, human AML[4]
Table 2: In Vivo Performance Comparison of BRD4-Targeting PROTACs
ParameterVHL-Recruiting PROTAC (Representative)CRBN-Recruiting PROTAC (ARV-825)CRBN-Recruiting PROTAC (dBET1)
Animal Model Mouse XenograftNeuroblastoma Xenograft Model[5]Human AML Xenograft in Mice[4]
Dosing Regimen Dependent on specific PROTACIntraperitoneal or Oral Administration[6]50 mg/kg daily (intraperitoneal)[4]
Tumor Growth Inhibition Significant tumor regression demonstrated with VHL-based PROTACsProfoundly reduced tumor growth[5]Delays tumor growth[4]
Observed In Vivo Target Degradation Downregulation of target protein in tumor tissueDownregulation of BRD4 and MYCN expression in mice[5]Downregulation of MYC in tumor tissue[4]
Table 3: In Vitro Performance Comparison of BTK-Targeting PROTACs
ParameterVHL-Recruiting PROTAC (Representative)CRBN-Recruiting PROTAC (MT-802)CRBN-Recruiting PROTAC (P13I)
Target Protein BTKBTK (Wild-type and C481S mutant)BTK (Wild-type and C481S mutant)
E3 Ligase Recruited VHLCereblon (CRBN)Cereblon (CRBN)
DC50 (Degradation) Generally less potent than CRBN counterparts[7]14.6 nM (WT BTK), 14.9 nM (C481S BTK)[8]73% degradation at 10 nM in Ramos cells[7]
IC50 (Viability) Varies by cell line and linkerNot explicitly statedNot explicitly stated
Cell Line Examples HEK293, RamosNAMALWA, XLAs cells, primary CLL cells[8]Ramos, HeLa, DLBCL cell lines[7]
Table 4: In Vivo Performance Comparison of BTK-Targeting PROTACs
ParameterVHL-Recruiting PROTAC (Representative)CRBN-Recruiting PROTAC (MT-802)CRBN-Recruiting PROTAC (P13I)
Animal Model Mouse modelsNot suitable for in vivo studies due to high clearance and short half-life[9]In vivo studies have been conducted[10]
Dosing Regimen Dependent on specific PROTACN/ADependent on specific study
Tumor Growth Inhibition VariesN/ADemonstrates in vivo efficacy[10]
Observed In Vivo Target Degradation VariesN/ADemonstrates in vivo target degradation[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their validation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) POI Protein of Interest (e.g., BRD4, BTK) PROTAC->POI Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation a PROTAC Synthesis b Target Binding Assay (e.g., TR-FRET, SPR) a->b c Western Blot (Determine DC50 & Dmax) b->c d Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine IC50) c->d e Selectivity Profiling (Proteomics) d->e f Pharmacokinetics (PK) Study in Mice e->f Lead Candidate g Xenograft Mouse Model (e.g., AML, Neuroblastoma) f->g h Dosing & Treatment g->h i Tumor Growth Measurement h->i k Toxicity Assessment h->k j Pharmacodynamic (PD) Analysis (Western Blot/IHC of Tumor) i->j

Caption: General experimental workflow for PROTAC validation.

Detailed Experimental Protocols

In Vitro: Western Blot for Target Protein Degradation

This protocol is essential for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., neuroblastoma cell lines for BRD4, or TMD8 cells for BTK) in 6-well plates and allow them to adhere overnight.[5]

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[5]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and SDS-PAGE:

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4 or anti-BTK) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.

In Vitro: Cell Viability Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a PROTAC on cell proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After overnight incubation, treat cells with a serial dilution of the PROTAC for 72 hours.[5]

  • Viability Measurement (using MTT assay as an example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value using non-linear regression.

In Vivo: Xenograft Mouse Model for Efficacy Studies

This protocol assesses the anti-tumor activity of a PROTAC in a living organism.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., SK-N-BE(2) neuroblastoma cells) into the flank of each mouse.[5]

  • Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the PROTAC (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day).[4][6] The vehicle control group receives the formulation without the PROTAC.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • Homogenize a portion of the tumor tissue to prepare lysates.

    • Perform Western blotting or immunohistochemistry (IHC) to assess the levels of the target protein and downstream markers (e.g., MYC for BRD4).[4][5]

Conclusion

The selection of an E3 ligase recruiter is a critical decision in PROTAC design. Both VHL and CRBN have been successfully utilized to create potent and selective protein degraders. CRBN-recruiting PROTACs, such as ARV-825 and dBET1, have demonstrated robust in vitro and in vivo activity against targets like BRD4.[4][5][6] While VHL-based PROTACs are also highly effective, their development for oral bioavailability has presented more challenges, though recent advancements are overcoming these hurdles.[7] The choice between VHL and CRBN recruitment may depend on the specific target, the desired tissue distribution, and the potential for off-target effects related to the neosubstrate profiles of each E3 ligase. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and rigorous validation of novel PROTAC therapeutics.

References

A Comparative Benchmarking Guide to (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin and Other VHL E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin, against other widely-used VHL ligands. The comparative analysis is supported by experimental data on binding affinity and discusses the methodologies for evaluating key performance parameters such as ternary complex formation and cellular degradation efficiency.

The core of the ligand is (S,R,S)-AHPC-Me, a derivative of the well-established VHL ligand VH032 ((S,R,S)-AHPC). The appended "-CO-cyclohexene-Bpin" group is a linker containing a boronic acid pinacol (B44631) ester, which serves as a versatile synthetic handle for the facile construction of PROTAC libraries. This guide will focus on the comparative performance of the core VHL-binding motifs.

Quantitative Performance of VHL Ligands

The cornerstone of an effective PROTAC is the high-affinity interaction between its E3 ligase-recruiting ligand and the target ligase. This affinity is a key driver for the formation of a stable ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. The binding affinities (Kd) of several common VHL ligands are presented below.

LigandCore StructureBinding Affinity (Kd) to VHLNotes
(S,R,S)-AHPC-Me (S,R,S)-AHPC with benzylic methyl groupNot explicitly quantified, but enhanced affinity over VH032The methyl group at the benzylic position is known to improve VHL binding affinity[1].
VH032 (S,R,S)-AHPC185 nM[2][3][4]A widely used VHL ligand and the parent compound of (S,R,S)-AHPC-Me.
VH101 Modified (S,R,S)-AHPC scaffold44 nM[3]An optimized VHL ligand with improved binding affinity compared to VH032.
VH298 Optimized VHL ligandKd not specified, but potentDeveloped to have improved properties and reduced cytotoxicity[5].

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the PROTAC-induced protein degradation pathway and a general workflow for benchmarking VHL ligands.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-Me core) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ubiquitination Cascade Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Benchmarking_Workflow VHL Ligand Benchmarking Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cellular Assays Binding_Assay Binary Binding Affinity (e.g., SPR, ITC) Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Degradation Potency (DC50) & Efficacy (Dmax) (e.g., Western Blot) Ternary_Complex_Assay->Degradation_Assay Informs Cellular Potency Selectivity_Assay Proteome-wide Selectivity (Mass Spectrometry) Degradation_Assay->Selectivity_Assay

Caption: General experimental workflow for VHL ligand evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of E3 ligase ligand performance. Below are summaries of key experimental protocols.

VHL Ligand Binding Affinity Measurement

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

  • Principle: A solution of the VHL ligand is titrated into a solution containing the VHL protein in the sample cell of a calorimeter. The heat changes upon binding are measured and plotted against the molar ratio of the ligand to the protein.

  • Methodology:

    • Sample Preparation: Prepare a solution of purified VHL protein (e.g., 50-60 µM) and a solution of the VHL ligand (e.g., 10 times the protein concentration) in the same dialysis buffer (e.g., 20 mM HEPES, pH 8.0)[6].

    • Titration: Load the VHL protein solution into the sample cell and the ligand solution into the injection syringe[7]. Perform a series of injections (e.g., 25 injections of 5 µL each) while stirring to ensure proper mixing[8].

    • Data Analysis: Integrate the heat-flow peaks for each injection and plot them against the molar ratio. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters[9]. Control experiments, such as titrating the ligand into buffer alone, are necessary to correct for heats of dilution[8].

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Principle: One binding partner (e.g., VHL protein) is immobilized on a sensor chip, and the other (e.g., VHL ligand) is flowed over the surface. The binding event causes a change in the refractive index, which is proportional to the change in mass on the sensor surface.

  • Methodology:

    • Immobilization: Immobilize biotinylated VHL protein on a streptavidin-coated sensor chip[10].

    • Binding Measurement: Inject a series of concentrations of the VHL ligand in running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.5) over the chip surface[10].

    • Data Analysis: Measure the association and dissociation rates at each concentration. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).

Ternary Complex Formation Assay (SPR)

The ability of a PROTAC to induce a stable ternary complex between the target protein and the E3 ligase is a key determinant of its degradation efficiency.

  • Principle: Similar to the binary binding assay, but in this setup, the formation of the three-component complex is monitored.

  • Methodology:

    • Immobilization: Immobilize the VHL E3 ligase complex on the sensor chip[11].

    • Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Measurement: Inject the analyte solutions over the immobilized VHL. An increase in the SPR signal compared to the injection of the target protein or PROTAC alone indicates the formation of the ternary complex[11].

    • Data Analysis: The binding data is analyzed to determine the affinity and kinetics of the ternary complex formation. A cooperativity factor (α) can be calculated by comparing the affinity of the target protein to the VHL-PROTAC complex with its affinity to VHL alone. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other[10].

Cellular Degradation Potency (DC50) by Western Blot

This assay determines the concentration of a PROTAC required to degrade 50% of the target protein in a cellular context.

  • Principle: Cells are treated with varying concentrations of the PROTAC, and the level of the target protein is quantified using Western blotting.

  • Methodology:

    • Cell Treatment: Plate cells at a suitable density and treat with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO)[12].

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate using a suitable method (e.g., BCA assay)[13].

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF). Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody[13].

    • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot this against the logarithm of the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values[13]. PROTACs constructed with (S,R,S)-AHPC-Me have been shown to achieve DC50 values of less than 1 nM for certain targets[14][15].

Conclusion

The selection of a VHL ligand is a critical step in the design of effective PROTACs. While this compound is a versatile building block for PROTAC synthesis, its performance is ultimately dictated by the affinity of its (S,R,S)-AHPC-Me core for the VHL E3 ligase. Available data suggests that the inclusion of the benzylic methyl group enhances binding affinity relative to the parent ligand VH032. For optimal PROTAC development, it is recommended to benchmark novel ligands against established high-affinity binders like VH101. The experimental protocols outlined in this guide provide a robust framework for a comprehensive evaluation of ligand performance, from initial binding events to cellular protein degradation.

References

The Critical Role of Stereochemistry in VHL Ligand Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery that targets proteins for degradation, making it a key player in various signaling pathways and a compelling target for therapeutic intervention. As an E3 ubiquitin ligase, VHL recognizes and binds to specific substrates, initiating a cascade that leads to their destruction by the proteasome. The development of small molecule ligands that bind to VHL has paved the way for innovative therapeutic strategies, including Proteolysis Targeting Chimeras (PROTACs). A fundamental aspect of designing potent and selective VHL ligands lies in understanding the profound impact of stereochemistry on binding affinity. This guide provides a comparative analysis of VHL binding affinity for different stereoisomers, supported by experimental data and detailed methodologies.

The VHL Signaling Pathway: A Brief Overview

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is hydroxylated on specific proline residues. This modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This prevents the accumulation of HIF-α and the transcription of hypoxia-response genes. In hypoxic conditions, the hydroxylation of HIF-α is inhibited, preventing VHL binding and leading to the stabilization of HIF-α, which then promotes the expression of genes involved in processes such as angiogenesis and erythropoiesis. Small molecule VHL ligands can modulate this pathway by competing with HIF-α for binding to VHL.

VHL_Signaling_Pathway VHL Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-alpha HIF-alpha PHDs PHDs (Prolyl Hydroxylases) HIF-alpha->PHDs O2 Hydroxylated_HIF-alpha Hydroxylated HIF-alpha PHDs->Hydroxylated_HIF-alpha Hydroxylation VHL VHL Hydroxylated_HIF-alpha->VHL Binding Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome HIF-alpha_hypoxia HIF-alpha HIF-alpha_stabilization HIF-alpha Stabilization HIF-alpha_hypoxia->HIF-alpha_stabilization No Hydroxylation Gene_Expression Hypoxia-Response Gene Expression HIF-alpha_stabilization->Gene_Expression Stereochemistry_Impact Impact of Stereochemistry on VHL Binding cluster_ligands VHL Ligand Stereoisomers Ligand_Correct (2S,4R)-Hydroxyproline (Correct Stereochemistry) VHL_Pocket VHL Binding Pocket Ligand_Correct->VHL_Pocket Complementary Fit Ligand_Incorrect cis-Hydroxyproline (Incorrect Stereochemistry) Ligand_Incorrect->VHL_Pocket Steric Clash / Poor Fit Binding High Affinity Binding VHL_Pocket->Binding No_Binding Low/No Binding VHL_Pocket->No_Binding Experimental_Workflow Experimental Workflow for VHL Binding Affinity Start Start Protein_Prep Prepare VHL Protein Complex (e.g., VBC) Start->Protein_Prep Ligand_Prep Prepare Ligand Stereoisomers Start->Ligand_Prep Assay_Setup Set up Binding Assay (ITC, TR-FRET, or FP) Protein_Prep->Assay_Setup Ligand_Prep->Assay_Setup Data_Acquisition Data Acquisition Assay_Setup->Data_Acquisition Data_Analysis Data Analysis (Determine Kd) Data_Acquisition->Data_Analysis Comparison Compare Binding Affinities Data_Analysis->Comparison End End Comparison->End

References

comparative study of different boronic esters in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the unique reactivity of boronic acids and their corresponding esters. Their ability to form reversible or irreversible covalent bonds with diols and other nucleophiles under physiological conditions has made them invaluable tools for labeling, sensing, and therapeutic applications. This guide provides a comparative analysis of different boronic esters used in bioconjugation, focusing on their performance, stability, and reaction kinetics, supported by experimental data and detailed protocols.

Introduction to Boronic Ester Bioconjugation

Boronic acids (BAs) are Lewis acids that can reversibly react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronic esters.[1][2] This dynamic covalent interaction is central to their use in bioconjugation, allowing for the targeting of glycoproteins, saccharides, and other diol-containing biomolecules. Furthermore, ortho-substituted arylboronic acids exhibit unique reactivity, enabling rapid and stable conjugation with various nucleophiles.[1][3] The choice of the boronic ester is critical as it dictates the stability, kinetics, and reversibility of the resulting bioconjugate.[4]

Comparative Performance of Boronic Esters

The selection of a boronic ester for a specific bioconjugation application depends on the desired characteristics of the final conjugate, such as stability under physiological conditions and the desired kinetics of formation. This section compares the performance of several commonly used boronic esters.

Boronic Ester TypeReacts WithSecond-Order Rate Constant (M⁻¹s⁻¹)Dissociation Constant (Kd) (M)Key Features
Arylboronic Acids (General) Diols (e.g., Catechol, Dopamine)10² - 10³[5]-pH-sensitive, reversible binding.[6]
2-Formylphenylboronic Acid (2-FPBA) α-Nucleophiles (e.g., Hydrazines, Hydroxylamines)> 10³[3]-Forms stable oxime or hydrazone conjugates.[3]
2-Formylphenylboronic Acid (2-FPBA) Amines (e.g., Lysine side chains)~10[3]-Forms dynamic iminoboronates.[3]
2-Acetylphenylboronic Acid (2-APBA) α-Nucleophiles (e.g., Hydrazines, Hydroxylamines)> 10³[3]-Similar to 2-FPBA, forms stable conjugates.[3]
2-Acetylphenylboronic Acid (2-APBA) Amines (e.g., Lysine side chains)~10[3]-Forms dynamic iminoboronates.[3]
Nopoldiol Boronate Esters Arylboronic Acids-~10⁻⁵[3]Improved thermodynamic stability compared to catechol esters.[3]
MIDA Boronates ---Highly stable protecting group, slow release of boronic acid.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments in boronic ester bioconjugation.

General Protocol for Boronic Ester Formation with Diols

This protocol describes a general method for conjugating a boronic acid to a diol-containing biomolecule, such as a glycoprotein (B1211001) or a catechol-modified polymer.

  • Reagent Preparation :

    • Dissolve the boronic acid derivative in a biocompatible buffer (e.g., phosphate-buffered saline, PBS) at a desired concentration.

    • Dissolve the diol-containing biomolecule in the same buffer.

  • Conjugation Reaction :

    • Mix the boronic acid solution with the biomolecule solution at a specific molar ratio.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period (ranging from minutes to hours).

  • Purification :

    • Remove excess unconjugated boronic acid using size-exclusion chromatography, dialysis, or ultrafiltration, depending on the size of the biomolecule.

  • Characterization :

    • Confirm conjugation using techniques such as UV-Vis spectroscopy (if the boronic acid or a label is chromophoric), fluorescence spectroscopy (if a fluorescent tag is used), or mass spectrometry.

Protocol for Bioconjugation with 2-Formylphenylboronic Acid (2-FPBA)

This protocol outlines the conjugation of 2-FPBA to a biomolecule containing an α-nucleophile (e.g., a hydrazine-modified protein).

  • Reagent Preparation :

    • Prepare a stock solution of 2-FPBA in an organic solvent (e.g., DMSO) and then dilute it into the reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the α-nucleophile-containing biomolecule in the same reaction buffer.

  • Conjugation Reaction :

    • Add the 2-FPBA solution to the biomolecule solution. The reaction is typically fast and can proceed at room temperature.

  • Analysis :

    • Monitor the reaction progress using analytical techniques such as HPLC or LC-MS to observe the formation of the conjugate and the disappearance of the starting materials.

  • Purification :

    • Purify the conjugate using appropriate chromatographic methods to remove unreacted 2-FPBA and other small molecules.

Visualizing Bioconjugation Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows involved in boronic ester bioconjugation.

BoronicEsterFormation BoronicAcid Boronic Acid (R-B(OH)₂) BoronicEster Boronic Ester Conjugate BoronicAcid->BoronicEster + Diol - 2H₂O Diol Diol-containing Biomolecule BoronicEster->BoronicAcid + 2H₂O (Hydrolysis)

Caption: General reversible formation of a boronic ester from a boronic acid and a diol.

FPBA_Conjugation FPBA 2-Formylphenyl- boronic Acid Conjugate Stable Conjugate FPBA->Conjugate + Nucleophile Nucleophile α-Nucleophile (e.g., Hydrazine)

Caption: Bioconjugation using 2-formylphenylboronic acid with an α-nucleophile.

ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Purification & Analysis Prep_BA Prepare Boronic Acid Solution Mix Mix Reagents Prep_BA->Mix Prep_Bio Prepare Biomolecule Solution Prep_Bio->Mix Incubate Incubate Mix->Incubate Purify Purify Conjugate Incubate->Purify Characterize Characterize Purify->Characterize

Caption: A typical experimental workflow for boronic ester bioconjugation.

Conclusion

Boronic esters offer a versatile and powerful platform for bioconjugation. The choice between different boronic esters depends on the specific requirements of the application, such as the desired stability, kinetics, and the nature of the target biomolecule. While traditional arylboronic acids provide a reversible, pH-sensitive linkage to diols, derivatives like 2-FPBA and 2-APBA can form highly stable conjugates with other nucleophiles.[3][6] MIDA boronates, on the other hand, serve as exceptionally stable protecting groups, allowing for the slow and controlled release of the active boronic acid. The data and protocols presented in this guide are intended to assist researchers in selecting the optimal boronic ester for their bioconjugation needs and in designing robust and reproducible experimental strategies.

References

A Researcher's Guide to Validating Protein Degradation Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Validating the Specificity of Targeted Protein Degradation.

The advent of targeted protein degradation (TPD) technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has opened new avenues for therapeutic intervention by eliminating disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders hijack the cell's ubiquitin-proteasome system to induce the removal of the target protein.[1] This unique mechanism of action necessitates a rigorous and multi-faceted validation process to confirm on-target degradation and, critically, to assess off-target effects and overall specificity.[1]

This guide provides a comparative overview of key methodologies for validating the specificity of protein degradation. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.

Comparison of Key Validation Methods

A robust validation strategy for a protein degrader relies on a combination of orthogonal methods to provide a high degree of confidence in its efficacy and specificity.[1] The choice of methods will depend on the stage of drug development, available resources, and the specific questions being addressed.

Method Principle Advantages Limitations Typical Quantitative Readouts
Quantitative Mass Spectrometry (e.g., TMT-based Proteomics) Unbiased, global analysis of proteome-wide changes in protein abundance upon degrader treatment.[1]Gold standard for assessing selectivity, identifies both on- and off-target degradation, high-throughput potential.[1]Requires specialized equipment and expertise, complex data analysis, may not capture very rapid degradation kinetics.Log2 Fold Change, p-value.[2]
Western Blot Antibody-based detection and quantification of a specific target protein.Widely accessible, provides visual confirmation of protein loss, semi-quantitative.[3]Low-throughput, dependent on antibody specificity and availability, less precise than mass spectrometry.DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[4][5]
HiBiT/NanoBRET Assays Bioluminescence-based assay measuring the levels of a target protein endogenously tagged with a small peptide (HiBiT).[6][7]High-throughput, allows for real-time kinetic measurements of degradation in live cells, highly sensitive.[6][8]Requires generation of a HiBiT-tagged cell line using CRISPR/Cas9, potential for the tag to interfere with protein function.[6][7]DC50, Dmax, degradation rate.[6]
In Vitro Ubiquitination Assay Cell-free assay that directly measures the degrader-dependent ubiquitination of the target protein.Provides direct evidence of the mechanism of action (ternary complex formation and ubiquitination).[9]Does not measure protein degradation directly, may not fully recapitulate the cellular environment.Detection of poly-ubiquitinated protein bands on a Western blot.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is fundamental to validating specificity. The following diagrams illustrate the key signaling pathway for PROTAC-mediated degradation and a general workflow for specificity validation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC-mediated protein degradation pathway.

Validation_Workflow General Workflow for Specificity Validation cluster_Initial_Screening Initial Screening & Potency cluster_Mechanism_Validation Mechanism of Action cluster_Global_Specificity Global Specificity cluster_Data_Analysis Data Analysis & Interpretation WesternBlot Western Blot (DC50, Dmax) InVitroUb In Vitro Ubiquitination WesternBlot->InVitroUb HiBiT HiBiT Assay (DC50, Dmax, Kinetics) HiBiT->InVitroUb Proteomics Quantitative Proteomics (TMT) InVitroUb->Proteomics Controls Negative Controls (e.g., inactive epimer) Controls->Proteomics Analysis Identify On- and Off-Target Effects Proteomics->Analysis

A typical workflow for validating degrader specificity.

Detailed Experimental Protocols

Protocol 1: TMT-based Quantitative Proteomics for Off-Target Identification

This protocol provides a workflow for identifying off-target effects of a protein degrader using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.[10][11]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to ~70-80% confluency.

    • Treat cells with the protein degrader at a predetermined optimal concentration.

    • Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an epimer that does not bind the E3 ligase).[2]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[10]

  • TMT Labeling and Sample Pooling:

    • Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.

    • Combine the labeled peptide samples in equal amounts.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

    • Separate the mixed peptides using high-performance liquid chromatography (HPLC).

    • Analyze the peptides by tandem mass spectrometry. The TMT tags allow for relative quantification of peptides across samples by detecting reporter ions during MS/MS analysis.[10]

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.[10]

    • Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to controls. A significant negative Log2 fold change with a low p-value indicates potential degradation.[2]

Protocol 2: HiBiT Assay for Protein Degradation Kinetics

This protocol describes the use of the HiBiT system to quantitatively measure protein degradation kinetics in live cells.[6][7]

  • Cell Line Generation:

    • Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide in a cell line that stably expresses the LgBiT protein.[6][7] This is a critical step to ensure the measurement of the endogenous protein at its natural expression level.[6]

  • Assay Setup:

    • Seed the HiBiT-tagged cells in a 96- or 384-well white, opaque plate and incubate overnight.[13]

    • Prepare a serial dilution of the protein degrader in the appropriate assay medium.

  • Lytic Endpoint Assay:

    • Treat the cells with the degrader at various concentrations for a fixed time point.

    • Prepare the HiBiT lytic detection reagent containing LgBiT protein and substrate.

    • Add the lytic detection reagent to the cells and incubate to allow for cell lysis and signal generation.[14]

    • Measure luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.[14]

  • Live-Cell Kinetic Assay:

    • Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the cells.[13]

    • Add the degrader at different concentrations.

    • Measure luminescence kinetically over a time course (e.g., 24 hours) using a plate reader equipped with temperature and CO2 control.[13]

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized data against the degrader concentration to determine the DC50 and Dmax values.[8]

    • For kinetic data, the rate of degradation can also be calculated.[6]

Protocol 3: In Vitro Ubiquitination Assay

This protocol provides a method to directly assess the degrader's ability to induce ubiquitination of the target protein in a cell-free system.[9]

  • Reagent Preparation:

    • Purify the target Protein of Interest (POI), the E3 ligase complex (e.g., VHL or CRBN complex), E1 activating enzyme, and an appropriate E2 conjugating enzyme.

    • Prepare a reaction buffer containing ATP and ubiquitin.[9][15]

  • Reaction Setup:

    • On ice, combine the E1, E2, ubiquitin, ATP, and the POI in the reaction buffer.

    • Add the E3 ligase complex.

    • Add the protein degrader at the desired concentration. Include a vehicle control (DMSO) and a no-degrader control.[9]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using a primary antibody specific for the POI.

    • The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates poly-ubiquitination.[9]

Conclusion

Validating the specificity of protein degraders is a critical and multi-step process that requires a combination of orthogonal assays.[1] While traditional methods like Western blotting provide a foundational assessment of protein knockdown, high-throughput and quantitative approaches such as HiBiT assays and mass spectrometry-based proteomics are essential for a comprehensive understanding of a degrader's activity and selectivity.[1][3] Furthermore, mechanistic studies like in vitro ubiquitination assays provide direct evidence of the intended mode of action.[9] By employing a rigorous and multi-faceted validation strategy, researchers can build a robust data package that provides a high degree of confidence in their protein degrader candidates, ultimately accelerating the development of novel and highly specific therapeutics.[1]

References

A Comparative Guide to PROTACs Derived from Different VHL Ligand Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. A critical component in the design of these heterobifunctional molecules is the choice of the E3 ligase ligand. The Von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC development. This guide provides a comparative analysis of PROTACs derived from different VHL ligand precursors, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies to aid in the rational design of novel protein degraders.

The Significance of the VHL Ligand in PROTAC Efficacy

The ligand that recruits the VHL E3 ligase is a cornerstone of a PROTAC's architecture, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. While numerous VHL ligands have been developed, they are not all created equal. Variations in the ligand's core structure, binding affinity for VHL, and the available exit vectors for linker attachment can dramatically alter the performance of the resulting PROTAC. This guide focuses on comparing PROTACs generated from some of the most well-characterized VHL ligand precursors.

Quantitative Performance Comparison

The efficacy of PROTACs is typically assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize the performance of PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), utilizing different VHL ligand precursors.

Table 1: Performance of BRD4-Targeting PROTACs with Different VHL Ligands

PROTACVHL Ligand PrecursorTarget LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
MZ1[1]Based on Furoyl-leucine derivativeJQ1PEG~13>90HeLa
PROTAC 17[2]VH032-basedJQ1Not specifiedLow nM range>90Not specified
Representative PROTAC 141[3]Novel VHL LigandNot specifiedNot specified2.5894PC3
ARV-771[4]VH032 derivativeBET inhibitorNot specified<1>9522Rv1

Table 2: Performance of BTK-Targeting PROTACs with Different VHL Ligands

PROTACVHL Ligand PrecursorTarget LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
NC-1Non-covalent VHL ligandIbrutinib analogNot specified2.297Mino
IR-1Irreversible covalent VHL ligandIbrutinib analogNot specified<10>85Mino
RC-3Reversible covalent VHL ligandIbrutinib analogNot specified<10>85Mino

Visualizing Key Concepts in PROTAC Development

To better illustrate the principles of PROTAC action and evaluation, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->VHL POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin

PROTAC Mechanism of Action

PROTAC_Workflow start Start: PROTACs with different VHL ligands cell_culture Cell Culture and Treatment start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot ternary_complex Ternary Complex Formation Assay (e.g., AlphaLISA, SPR, ITC) lysis->ternary_complex data_analysis Data Analysis (DC50, Dmax, Binding Affinity) western_blot->data_analysis ternary_complex->data_analysis comparison Comparative Analysis of PROTAC Performance data_analysis->comparison end End: Select Optimal VHL Ligand-based PROTAC comparison->end

Experimental Workflow for PROTAC Comparison

VHL_Ligands cluster_vh032 VH032 cluster_vh101 VH101 cluster_covalent Covalent VHL Ligand (e.g., VHL-SF2) vh032_struct vh032_label A well-established VHL ligand precursor. - Hydroxyproline core mimics HIF-1α. - Multiple validated linker attachment points. vh101_struct vh101_label An optimized VHL ligand with improved binding affinity. - Contains a cyclopropyl (B3062369) group for enhanced interaction. - Offers potential for more potent PROTACs. covalent_struct covalent_label Forms a covalent bond with VHL. - Potential for prolonged duration of action. - May overcome resistance mechanisms.

Comparison of VHL Ligand Precursors

Experimental Protocols

Accurate and reproducible experimental data are crucial for the meaningful comparison of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents (media, FBS, antibiotics)

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. When a PROTAC brings the two proteins into close proximity, the beads are brought together, leading to a luminescent signal.

General Protocol:

  • Prepare a reaction mixture containing the purified target protein, the E3 ligase complex, and the PROTAC at various concentrations in an appropriate assay buffer.

  • Add the AlphaLISA acceptor beads and incubate.

  • Add the AlphaLISA donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.

Principle: SPR measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This technique can be used to determine the kinetics (kon and koff) and affinity (KD) of binary and ternary complex formation.

General Protocol for Ternary Complex Analysis:

  • Immobilize one of the proteins (e.g., the E3 ligase) on the SPR sensor chip.

  • Inject a solution containing the PROTAC and the target protein over the sensor surface.

  • The binding of the pre-formed PROTAC-target protein complex to the immobilized E3 ligase is measured.

  • Alternatively, the PROTAC can be injected first, followed by the target protein, to observe the sequential binding events.

  • Analyze the sensorgrams to determine the kinetic and affinity constants.

Principle: ITC directly measures the heat changes that occur upon molecular interactions. It can provide a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

General Protocol for Ternary Complex Analysis:

  • Load a solution of the PROTAC and one of the proteins (e.g., the target protein) into the ITC syringe.

  • Load a solution of the other protein (e.g., the E3 ligase) into the sample cell.

  • Titrate the contents of the syringe into the sample cell and measure the heat changes after each injection.

  • Analyze the resulting thermogram to determine the thermodynamic parameters of the ternary complex formation.

Conclusion

The choice of the VHL ligand precursor is a critical decision in the design of effective and selective PROTACs. While well-established ligands like those based on the VH032 scaffold have a proven track record, the exploration of novel VHL binders, including those with improved affinity or covalent binding modes, holds the promise of developing next-generation protein degraders with enhanced therapeutic potential. The data and protocols presented in this guide provide a foundational framework for researchers to rationally compare and select the most suitable VHL ligand for their specific target and application, thereby accelerating the discovery and development of novel PROTAC-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin, a compound often utilized in the synthesis of PROTACs and other E3 ligase ligand-linker conjugates. Adherence to these procedural steps is paramount for ensuring a safe laboratory environment and regulatory compliance.

Immediate Safety and Hazard Information

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Ignition Sources: Keep away from all sources of ignition as the compound may be flammable. Use non-sparking tools.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways, as it may be harmful to aquatic life.[1][2]

Quantitative Safety and Disposal Data Summary

For quick reference, the following table summarizes key information derived from the safety data sheet of a closely related compound and general chemical disposal guidelines.

ParameterInformationSource
Personal Protective Equipment (PPE) Chemical-impermeable gloves, tightly fitting safety goggles, fire/flame resistant and impervious clothing.[1]
First-Aid: Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
First-Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
First-Aid: Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
First-Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill Containment Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Remove all sources of ignition. Use spark-proof tools.[1]
Fire-Fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.[1]
Waste Disposal Method Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[1][2]

Experimental Protocol for Disposal

The following step-by-step methodology outlines the proper disposal procedure for this compound and its empty containers.

Step 1: Waste Collection and Segregation
  • Solid Waste:

    • Carefully collect any solid waste of this compound.

    • Place the solid waste into a clearly labeled, sealed container designated for hazardous chemical waste. The container should be made of a compatible material.

    • The label must include the full chemical name and the words "Hazardous Waste."

  • Contaminated Materials:

    • Any materials used in the handling of the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated.

    • Place these materials in the same designated hazardous waste container as the solid waste.

Step 2: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination.

  • Initial Rinse:

    • Rinse the container with a suitable organic solvent such as acetone (B3395972) or ethanol.

    • Crucially, this first rinseate must be collected and disposed of as hazardous waste. [2] Transfer the rinseate into your designated liquid hazardous waste container for halogen-free organic solvents.

  • Subsequent Rinses:

    • Perform at least two additional rinses with the same solvent.

    • For subsequent rinses, institutional guidelines may vary. However, a conservative and recommended approach is to also collect these rinses as hazardous waste.

  • Final Disposal of the Container:

    • After thorough rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once clean and dry, deface the original label on the container.

    • The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's policies.

Step 3: Storage and Final Disposal
  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Pickup:

    • Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically handled by the Environmental Health and Safety (EHS) department.

    • Under no circumstances should this chemical or its rinseate be disposed of down the drain or in the regular trash. [2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_solid_waste Solid Waste or Contaminated Material? start->is_solid_waste Yes is_empty_container Empty Container? start->is_empty_container No collect_solid Collect in Labeled Hazardous Waste Container is_solid_waste->collect_solid rinse_container Triple Rinse with Appropriate Solvent is_empty_container->rinse_container store_waste Store Sealed Waste Container in Designated Area collect_solid->store_waste collect_rinseate Collect First Rinseate as Hazardous Waste rinse_container->collect_rinseate dry_container Air Dry Container in Ventilated Area collect_rinseate->dry_container deface_label Deface Original Label dry_container->deface_label dispose_container Dispose of Container in Lab Glass/Plastic Recycling deface_label->dispose_container ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin. The following procedural guidance is based on safety data sheets for structurally similar boronic acid pinacol (B44631) esters and related von Hippel-Lindau (VHL) ligand conjugates.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1] Chemical goggles are also recommended.[2]To prevent eye contact with dust, vapors, or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] Wear appropriate protective clothing to prevent skin exposure.[3][4]To avoid skin contact. Contaminated gloves should be disposed of properly after use.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/aerosols are generated.[3][4] ABEK-P2 (EU) or OV/AG/P99 (US) respirator cartridges are recommended for higher-level protection.[1]To prevent inhalation of potentially harmful dust or vapors.

Operational and Handling Plan

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • For long-term storage, it is recommended to store at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks.

  • Some related compounds are shipped at ambient temperature and are stable for a few weeks during ordinary shipping.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Waste Compound: Collect waste material in a suitable, closed container for disposal.[1][3] Do not allow the chemical to enter drains.[5]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste.[1]

Experimental Protocols: First-Aid Measures

In the event of exposure, follow these first-aid protocols and seek medical attention.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][5]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if skin irritation persists.[1][4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a physician or Poison Control Center immediately.[1][4][5]

Signaling Pathway and Experimental Workflow

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds Target_Protein Target Protein PROTAC->Target_Protein Binds VHL_Ligand (S,R,S)-AHPC-Me-CO- cyclohexene-Bpin Linker Linker VHL_Ligand->Linker Target_Ligand Warhead Linker->Target_Ligand Ub Ubiquitin VHL->Ub Recruits Proteasome 26S Proteasome Target_Protein->Proteasome Enters Ub->Target_Protein Tags for Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades

Caption: PROTAC molecule facilitates the ubiquitination and degradation of a target protein.

Experimental_Workflow General PROTAC Experimental Workflow Start Start Synthesis Synthesize PROTAC using This compound Start->Synthesis Cell_Culture Culture Target Cells Synthesis->Cell_Culture Treatment Treat Cells with PROTAC Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot for Target Protein Levels Lysis->Western_Blot Quantification Quantify Protein Degradation Western_Blot->Quantification End End Quantification->End

Caption: A typical workflow for evaluating the efficacy of a synthesized PROTAC.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.